molecular formula C10H7NO3 B2616023 4-Hydroxyisoquinoline-3-carboxylic acid CAS No. 22080-18-8

4-Hydroxyisoquinoline-3-carboxylic acid

Cat. No.: B2616023
CAS No.: 22080-18-8
M. Wt: 189.17
InChI Key: SDANCITUOADILO-UHFFFAOYSA-N
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Description

4-Hydroxyisoquinoline-3-carboxylic acid is a versatile chemical scaffold of significant interest in pharmaceutical and materials science research. This compound shares a core structure with several biologically active classes of molecules, making it a valuable building block for developing new therapeutic agents and functional materials. In medicinal chemistry, the isoquinoline-3-carboxylic acid core is a recognized pharmacophore. Research on closely related structures has demonstrated potential in various areas. For instance, 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their free-radical scavenging (antioxidant) activity, which is relevant for therapies targeting oxidative stress-related diseases . Furthermore, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-known constrained analogue of phenylalanine used in the design of enzyme inhibitors, such as those targeting aminopeptidase N (APN), a protein involved in cancer metastasis . The structural similarity of this compound to these active compounds suggests its utility in designing inhibitors for metalloenzymes or in creating novel antioxidant agents. Beyond biomedical applications, derivatives of 4-hydroxyquinoline-3-carboxylic acid (a closely related quinoline isomer) have been patented for use as light stabilizers, protecting organic materials like plastics and paints from degradation caused by atomic oxygen and radiation . This indicates the potential of this chemical family in polymer and material science research. Our product is provided with a guarantee of high quality and is accompanied by a Certificate of Analysis. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxyisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDANCITUOADILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Pharmacophore Modeling of 4-Hydroxyisoquinoline-3-carboxylic Acid Derivatives as HIF-Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of 4-Hydroxyisoquinoline-3-carboxylic acid and its derivatives, a critical scaffold for the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD). As potent regulators of the cellular response to hypoxia, PHD inhibitors have emerged as a significant therapeutic class for conditions such as renal anemia.[1][2] This document details the scientific rationale, step-by-step experimental protocols, and robust validation methodologies required to construct and apply predictive pharmacophore models. We will explore both ligand- and structure-based approaches, emphasizing the causality behind procedural choices to ensure scientific integrity and the generation of reliable, actionable models for virtual screening and lead optimization.

Scientific Background: The HIF-PHD Axis as a Therapeutic Target

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[3][4] These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex that marks HIF-α for proteasomal degradation.[4]

In hypoxic conditions, the lack of molecular oxygen—a required co-substrate for PHD enzymes—prevents HIF-α hydroxylation. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a multitude of genes, including erythropoietin (EPO), which is crucial for red blood cell production.[2]

This compound derivatives act as structural analogs of the PHD co-substrate 2-oxoglutarate, competitively binding to the active site of the enzyme.[2] This inhibition mimics a hypoxic state, stabilizing HIF-α and stimulating erythropoiesis, thereby offering a therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease.[1][2] Understanding this mechanism is fundamental to designing a relevant pharmacophore model that captures the essential molecular interactions for potent PHD inhibition.

The HIF-PHD Signaling Pathway

The following diagram illustrates the pivotal role of PHD enzymes in the regulation of HIF-1α and the mechanism of action for PHD inhibitors.

HIF-PHD Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF-1a HIF-1α PHD PHD Enzyme (Requires O2, Fe2+, 2-OG) HIF-1a->PHD Prolyl Hydroxylation OH-HIF-1a Hydroxylated HIF-1α PHD->OH-HIF-1a VHL VHL E3 Ligase Complex OH-HIF-1a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_s HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF-1a_s->HIF_complex Dimerization PHD_i PHD Enzyme Inhibitor 4-Hydroxyisoquinoline- 3-carboxylic acid (PHD Inhibitor) Inhibitor->PHD_i Inhibition HIF-beta HIF-1β (ARNT) HIF-beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation Gene Target Gene Transcription (e.g., EPO) Nucleus->Gene

Caption: The HIF-1α regulation pathway under normoxia versus hypoxia/PHD inhibition.

Core Directive: Pharmacophore Modeling Workflow

Pharmacophore modeling serves to identify the three-dimensional arrangement of chemical features essential for a molecule's biological activity.[5][6] This model can then be used as a 3D query to screen large compound libraries for novel molecules with the potential to bind to the target of interest.[7] Our workflow is a multi-stage process designed to ensure the final model is robust, predictive, and scientifically valid.

Caption: A four-phase workflow for pharmacophore modeling and virtual screening.

Part 1: Ligand-Based Pharmacophore Modeling

This approach is employed when a set of active ligands is available but the 3D structure of the target protein is unknown or not well-defined.[8][9] The core principle is to align a set of structurally diverse but functionally related molecules and extract the common chemical features responsible for their activity.[8]

Detailed Protocol: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore hypothesis from a training set of known PHD inhibitors.

Methodology:

  • Training Set Curation:

    • Compile a set of at least 15-20 structurally diverse PHD inhibitors with high-quality, consistent bioactivity data (e.g., IC50 or Ki values). The this compound scaffold will be the core structure, but derivatives with varied substitutions should be included.

    • Rationale: A diverse set ensures the model is not biased towards a specific chemical series and captures more universal binding features.[10]

    • Classify compounds into activity levels (e.g., Highly Active: <100 nM, Moderately Active: 100-1000 nM, Inactive: >10,000 nM).

  • Conformational Analysis:

    • For each ligand in the training set, generate a representative ensemble of low-energy conformations. This can be achieved using methods like the Poling algorithm or systematic searches.

    • Rationale: Ligands are flexible in solution. Pre-calculating accessible conformations is crucial for successful alignment, as the bioactive conformation is often not the global minimum energy state.[8]

  • Common Feature Pharmacophore Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase in Schrödinger) to identify common chemical features among the active compounds.[11] Standard features include:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (HY)

      • Aromatic Ring (RA)

      • Positive/Negative Ionizable

    • The algorithm will align the conformers and generate multiple hypotheses, each representing a different spatial arrangement of features.

  • Hypothesis Scoring and Selection:

    • Each generated hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones.

    • The best hypothesis is typically selected based on a combination of factors including its correlation with activity data, complexity, and ability to represent the training set.

Part 2: Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein in complex with a ligand is available, a structure-based approach is preferred.[9][12] This method directly derives pharmacophoric features from the key interactions observed in the protein's active site.[12][13]

Detailed Protocol: Structure-Based Model Generation

Objective: To generate a 3D pharmacophore hypothesis based on the interactions between PHD2 and a co-crystallized inhibitor.

Methodology:

  • System Preparation:

    • Obtain a high-resolution crystal structure of PHD2 complexed with an inhibitor (e.g., PDB ID: 2HBT).[14]

    • Prepare the protein structure by adding hydrogens, assigning correct bond orders, removing water molecules not involved in key interactions, and performing a constrained energy minimization to relieve steric clashes.

    • Rationale: Proper protein preparation is critical to accurately model the electrostatic and steric environment of the binding pocket.

  • Interaction Analysis:

    • Visualize and analyze the interactions between the ligand and the active site residues. Key interactions for PHD inhibitors typically involve:

      • Chelation with the active site Fe(II) ion.

      • Hydrogen bonding with residues like Tyr303 and Arg383.[15]

      • π-π stacking interactions with Tyr310.[14]

  • Feature Generation:

    • Based on the observed interactions, generate pharmacophoric features. For example:

      • A Negative Ionizable or Metal Chelator feature on the carboxylic acid group of the ligand that interacts with the iron.

      • HBA/HBD features corresponding to hydrogen bonds with key residues.

      • An Aromatic Ring feature for the π-π stacking interaction.

    • Define exclusion volumes based on the protein atoms to represent the steric boundaries of the active site.

    • Rationale: Exclusion volumes prevent screened compounds from clashing with the receptor, leading to a lower rate of false positives.

  • Hypothesis Refinement:

    • Adjust the radii and locations of the pharmacophoric features to create a precise 3D query that captures the essential binding requirements.

Part 3: Model Validation and Application

A pharmacophore model's utility is entirely dependent on its ability to distinguish active compounds from inactive ones.[16] Rigorous validation is a non-negotiable step before using the model for virtual screening.[17]

Detailed Protocol: Pharmacophore Validation

Objective: To statistically validate the predictive power of the generated pharmacophore model.

Methodology:

  • Decoy Set Preparation:

    • Compile a large database of molecules consisting of:

      • Actives: A set of known PHD inhibitors (at least 30-50) that were not used in the model generation (the test set).

      • Decoys: A much larger set (e.g., 1000-5000) of "drug-like" molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, assumed to be inactive. The DUD-E database is a common source for generating decoys.

    • Rationale: Using property-matched decoys helps to ensure that the model is selecting compounds based on specific pharmacophoric features, not just general properties like size or lipophilicity.

  • Database Screening:

    • Use the validated pharmacophore hypothesis as a 3D query to screen the combined actives/decoys database.

    • Record which molecules from the database match the pharmacophore query (these are the "hits").

  • Statistical Evaluation (Güner-Henry Score & ROC Curve):

    • Calculate key performance metrics to assess the model's quality. The Güner-Henry (GH) scoring method is a widely used metric.[18][19][20]

    • Key Metrics:

      • Yield of Actives (%Y): (Ha / Ht) * 100, where Ha is the number of active hits and Ht is the total number of hits.

      • Enrichment Factor (EF): A measure of how many more actives are found in the hit list compared to random selection. An EF value > 1 indicates good performance.[21][22]

      • Goodness of Hit (GH) Score: A value between 0 and 1 that accounts for both the retrieval of actives and the exclusion of inactives. A GH score > 0.7 is considered to indicate a very good model.[19][23]

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate. An AUC of 1.0 is a perfect model, while 0.5 is random.[17]

Data Presentation: Validation Metrics

The following table presents a hypothetical validation summary for a well-performing pharmacophore model.

MetricFormulaValueInterpretation
Total Molecules in Database (D)N/A5000The size of the validation set.
Total Actives in Database (A)N/A50The number of known inhibitors.
Total Hits Found (Ht)N/A125Molecules matching the query.
Active Hits Found (Ha)N/A45Known inhibitors found by the model.
Enrichment Factor (EF) (Ha/Ht) / (A/D)36.0Excellent enrichment; the model is 36 times better than random selection.
Goodness of Hit (GH) Score [(Ha(3A+Ht))/(4HtA)] * [1-((Ht-Ha)/(D-A))]0.89Indicates a highly reliable and predictive model.
ROC AUC Area Under ROC Curve0.92Excellent discrimination between actives and decoys.
Application in Virtual Screening

Once validated, the pharmacophore model becomes a powerful tool for discovering novel chemical scaffolds.

  • Database Screening: The model is used to rapidly screen large chemical databases (e.g., ZINC, ChEMBL, Enamine REAL).[24]

  • Hit Filtration: The initial list of hits is typically large. It is filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, and visual inspection.[17]

  • Molecular Docking: The filtered hits are then subjected to molecular docking into the PHD2 active site to predict binding poses and estimate binding affinity, providing a secondary layer of validation.[25]

  • Lead Identification: The top-ranked compounds from docking are identified as potential lead candidates for acquisition and biological testing.

Conclusion

Pharmacophore modeling is an indispensable computational strategy in modern drug discovery. For this compound and its analogs targeting PHD enzymes, this technique provides a rational, efficient, and cost-effective pathway to new chemical entities. By meticulously following a workflow that emphasizes scientific rationale, detailed protocols, and rigorous, multi-faceted validation, researchers can generate highly predictive models. These models not only accelerate the discovery of novel lead compounds but also deepen the fundamental understanding of the structure-activity relationships that govern potent and selective inhibition of the HIF-prolyl hydroxylase target.

References

  • Title: Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials Source: Royal Society of Chemistry URL
  • Source: PMC (PubMed Central)
  • Title: Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials Source: ResearchGate URL
  • Title: Structure based Pharmacophore Modeling Service Source: Creative Biolabs URL
  • Title: HIF prolyl-hydroxylase inhibitor Source: Wikipedia URL
  • Title: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
  • Title: Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 Source: ACS Omega URL
  • Source: PMC (PubMed Central)
  • Title: In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach Source: PubMed URL: [Link]

  • Title: Ligand based Pharmacophore Modeling Service Source: Creative Biolabs URL
  • Title: Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors Source: ScienceDirect URL
  • Title: Pharmacophore model evaluation based on the Güner-Henry scoring method Source: ResearchGate URL
  • Title: Cosolvent-Based Protein Pharmacophore for Ligand Enrichment in Virtual Screening Source: CONICET Digital URL
  • Title: T009 · Ligand-based pharmacophores Source: TeachOpenCADD URL: [Link]

  • Title: Pharmacophore modeling: advances and pitfalls Source: Frontiers in Chemistry URL
  • Source: PMC (PubMed Central)
  • Title: Schrödinger Notes—Ligand-based Pharmacophore Modeling Source: J's Blog URL
  • Title: Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
  • Source: PMC (PubMed Central)
  • Title: (PDF)
  • Title: Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists Source: RSC Publishing URL: [Link]

  • Title: Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors Source: Frontiers in Chemistry URL
  • Title: The validation of Model_1 by Güner-Henry (GH) scoring method.
  • Title: Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Source: MDPI URL
  • Title: Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia Source: ACS Publications URL: [Link]

  • Title: Ligand-based Pharmacophore Model Service Source: CD ComputaBio URL
  • Title: Assessing the performance of 3D pharmacophore models in virtual screening: how good are they? Source: Semantic Scholar URL: [Link]

  • Title: Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases Source: MDPI URL
  • Title: 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions Source: PubMed URL: [Link]

  • Title: Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer Source: Longdom Publishing URL
  • Source: PMC (PubMed Central)
  • Title: Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia Source: figshare URL: [Link]

  • Title: (PDF) Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD)

Sources

Technical Guide: Therapeutic Potential of Isoquinoline-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline-3-carboxylic acid (IQ3CA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to function as a bidentate chelator of metalloenzymes and a conformationally constrained bioisostere of phenylalanine. While often overshadowed by its quinoline isomers, the IQ3CA core offers unique vector geometry for substituent growth, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors and peptide mimetics for CNS targets.

This guide provides a technical deep-dive into the IQ3CA scaffold, moving beyond basic descriptions to actionable protocols for synthesis, assay development, and structure-activity relationship (SAR) optimization.

Structural Pharmacophore & Mechanism of Action

The "Chelation Clamp" Hypothesis

The primary therapeutic utility of the aromatic IQ3CA scaffold lies in its ability to inhibit 2-oxoglutarate (2-OG) dependent dioxygenases. The nitrogen atom of the isoquinoline ring (N2) and the oxygen of the carboxylic acid (or carboxamide) at position C3 form a planar "clamp."

  • Target: HIF Prolyl Hydroxylase Domain (PHD) enzymes.[1][2][3][4][5]

  • Mechanism: The IQ3CA core mimics 2-oxoglutarate, binding to the active site Iron (Fe²⁺). This competitive inhibition prevents the hydroxylation of HIF-1

    
    , thereby stabilizing the transcription factor and inducing erythropoiesis.
    
  • Differentiation: Unlike flexible linear chelators, the fused benzene ring of the isoquinoline provides a rigid hydrophobic platform that engages the interior pocket of the enzyme (Tyr303/Arg383 interactions), increasing potency and selectivity.

The Tetrahydro- Variant (Tic)

When reduced to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , the scaffold becomes a constrained amino acid.

  • Role: Acts as a rigid analog of Phenylalanine (Phe).[6]

  • Application: Incorporation into peptide sequences to lock bioactive conformations, crucial for NMDA receptor antagonists and opioid receptor ligands.

Visualization: Mechanism of Action (HIF-PHD Inhibition)

The following diagram illustrates the pathway by which IQ3CA derivatives stabilize HIF-1


 through PHD inhibition.

HIF_Mechanism cluster_normoxia Normoxia (Normal State) cluster_inhibition Therapeutic Intervention (IQ3CA) HIF_alpha HIF-1u03b1 Subunit PHD_Enzyme PHD Enzyme (Fe2+ Active Site) HIF_alpha->PHD_Enzyme Substrate Stabilization HIF-1u03b1 Accumulation HIF_alpha->Stabilization If PHD Inhibited Hydroxylation Prolyl Hydroxylation (OH group added) PHD_Enzyme->Hydroxylation Catalysis PHD_Enzyme->Stabilization Blocked Oxygen O2 + 2-Oxoglutarate Oxygen->PHD_Enzyme Cofactors VHL VHL E3 Ligase Binding Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor Isoquinoline-3-COOH (Inhibitor) Chelation Fe2+ Chelation (Active Site Blockade) Inhibitor->Chelation Competes with 2-OG Chelation->PHD_Enzyme Inhibits Nucleus Translocation to Nucleus (+ HIF-1u03b2) Stabilization->Nucleus EPO_Gene EPO Gene Transcription (Erythropoiesis) Nucleus->EPO_Gene

Caption: IQ3CA derivatives chelate the active site Iron of PHD enzymes, preventing HIF-1


 degradation and triggering erythropoietin (EPO) transcription.

Detailed Synthetic Protocols

Protocol A: Modified Pictet-Spengler (Tetrahydro- Core)

Best for: Creating "Tic" derivatives for peptide synthesis.

  • Reagents: L-Phenylalanine (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Conc. HCl (excess).

  • Procedure:

    • Dissolve L-Phenylalanine in concentrated HCl.

    • Add Formaldehyde solution dropwise at 0°C.

    • Heat the mixture to 95°C for 4 hours. Critical Step: Vigorous stirring is required to prevent polymer formation.

    • Workup: Cool to room temperature. The hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid often precipitates directly. Filter and wash with cold acetone.

  • Validation: NMR should show the AB quartet of the C1 methylene protons (~4.2 ppm), confirming ring closure.

Protocol B: Pd-Catalyzed Carbonylation (Aromatic Core)

Best for: High-value pharmaceutical intermediates (HIF-PHD inhibitors).

  • Reagents: 1-chloroisoquinoline (or 3-triflate derivative), Pd(OAc)₂ (5 mol%), dppp (ligand), CO gas (balloon or autoclave), Methanol, Et₃N.

  • Procedure:

    • Charge a pressure vessel with the isoquinoline substrate, Pd catalyst, and ligand in MeOH.[7]

    • Add Et₃N (base is crucial to scavenge acid).

    • Purge with CO and pressurize to 40 psi (or use balloon for highly reactive substrates).

    • Heat to 80°C for 12 hours.

  • Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by CO insertion and nucleophilic attack by MeOH.

  • Workup: Filter through Celite, concentrate, and hydrolyze the ester (LiOH/THF) to yield the free acid.

Experimental Validation: HIF Stabilization Assay

To verify the therapeutic potential of synthesized IQ3CA derivatives, use this self-validating Western Blot protocol.

Materials
  • Cell Line: Hep3B or HeLa cells.

  • Positive Control: Dimethyloxalylglycine (DMOG) or Roxadustat (10 µM).

  • Primary Antibody: Anti-HIF-1

    
     (BD Biosciences or equivalent).
    
Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Treat cells with IQ3CA test compounds (0.1, 1, 10, 50 µM) for 6 hours.

    • Control: Treat one well with DMSO (Negative) and one with DMOG (Positive).

  • Lysis (Critical):

    • Wash cells with ice-cold PBS.

    • Lyse directly in Urea/SDS buffer (6M Urea, 2% SDS). Note: Standard RIPA buffer is often insufficient to fully solubilize nuclear HIF-1

      
      ; Urea is necessary for consistency.
      
  • Detection:

    • Perform SDS-PAGE and transfer to nitrocellulose.

    • Block with 5% non-fat milk.

    • Incubate with Anti-HIF-1

      
       (1:1000) overnight at 4°C.
      
  • Quantification:

    • Normalize bands against

      
      -Actin.
      
    • Success Criteria: A dose-dependent increase in HIF-1

      
       band intensity comparable to the DMOG control indicates successful PHD inhibition.
      

Quantitative Data Summary: Structure-Activity Relationships

The following table summarizes key SAR trends for IQ3CA derivatives in the context of PHD2 inhibition (IC₅₀ values are representative approximations based on literature ranges for this scaffold).

R1 Substitution (N-C1)R3 Substitution (COOH)R4 SubstitutionActivity (PHD2 IC₅₀)Notes
H-COOHH> 50 µMWeak chelator; lacks hydrophobic bulk.
H-CONH-Glycine-OH0.2 - 0.5 µMGlycine tail mimics 2-OG side chain; -OH aids H-bonding.
1-Chloro-CONH-Acetate-OH< 0.1 µM"ICA" Analog. High potency due to optimal fit in active site.
1-Phenyl-COOHH5 - 10 µMIncreased hydrophobic interaction improves potency over unsubstituted.
H (Tetrahydro)-COOHHInactiveLoss of planarity destroys the "clamp" mechanism for PHD; active for NMDA.

Visualization: Synthetic Workflow (Graphviz)

Synthesis_Flow Start Precursor: L-Phenylalanine Intermediate Pictet-Spengler Cyclization Start->Intermediate 95°C, 4h Reagent1 Formaldehyde + HCl Reagent1->Intermediate Product_Tic Tetrahydro-Isoquinoline-3-COOH (Tic Scaffold) Intermediate->Product_Tic Precipitation Step_Oxidation Oxidation / Dehydrogenation (Pd/C, Heat) Product_Tic->Step_Oxidation Optional: Aromatization Product_Aromatic Aromatic Isoquinoline-3-COOH (PHD Inhibitor Core) Step_Oxidation->Product_Aromatic Final Scaffold

Caption: Synthetic route from L-Phenylalanine to Tetrahydro- (Tic) and Aromatic Isoquinoline-3-carboxylic acid scaffolds.

References

  • HIF-PHD Inhibitor Mechanism (ICA)

    • Title: The Isoquinolone Derived Prolyl Hydroxylase Inhibitor ICA Is a Potent Substrate of the Organic Anion Transporters 1 and 3.[4]

    • Source: Kidney & Blood Pressure Research (via PubMed/NIH).
    • URL:[Link]

  • Synthetic Methodology (Pictet-Spengler)

    • Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Therapeutic Overview (HIF Stabilizers)

    • Title: Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications.[1][5]

    • Source: Pharmaceutics (PMC).
    • URL:[Link]

  • Neuraminidase Inhibition (Secondary Application)

    • Title: Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase.
    • Source: Antimicrobial Agents and Chemotherapy.
    • URL:[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 4-Hydroxyisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-Hydroxyisoquinoline-3-carboxylic acid (4-HICA) . This compound is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogues) and presents unique analytical challenges due to its amphoteric nature and potential for keto-enol tautomerism.

Introduction & Chemical Context

This compound is a zwitterionic heterocyclic aromatic acid. Its analysis is complicated by three primary factors:

  • Amphoteric Character: It contains a basic isoquinoline nitrogen (pKa ~5.4), an acidic carboxylic acid (pKa ~3.0), and a phenolic hydroxyl group (pKa ~9.5).

  • Solubility Profile: As a zwitterion, it exhibits minimum solubility near its isoelectric point (pI ~4.0-4.5), posing a risk of precipitation on-column if the mobile phase pH is ill-chosen.

  • Chelation Potential: The ortho-positioning of the hydroxyl and carboxylic acid groups creates a "salicylate-like" motif capable of chelating trace metals in the HPLC system, leading to peak tailing.

Structural Considerations
  • Core: Isoquinoline (Benzene fused to Pyridine).[1]

  • Substituents: -COOH at C3, -OH at C4.

  • Tautomerism: While predominantly enolic in organic solvents, the 4-hydroxy group can participate in proton transfer with the ring nitrogen, affecting retention time stability.

Method Development Strategy (The "Why")

To ensure a robust method, we do not guess conditions; we derive them from the molecule's physicochemical properties.

Column Selection

Standard C18 columns often fail with polar zwitterions due to "dewetting" (phase collapse) or excessive silanol interaction.

  • Primary Choice: Phenyl-Hexyl or Biphenyl .

    • Reasoning: These phases offer π-π interactions with the isoquinoline ring, providing alternative selectivity to hydrophobicity alone. They also typically show better peak shape for basic aromatics.

  • Secondary Choice: Polar-Embedded C18 (e.g., Amide or Carbamate embedded) .

    • Reasoning: These shield surface silanols, reducing tailing for the basic nitrogen, and allow the use of 100% aqueous mobile phases if retention is low.

Mobile Phase Design

The pH must control the ionization state.

  • Recommendation: Acidic pH (pH 2.0 - 2.5)

    • Mechanism: At pH 2.0, the Carboxylic Acid is protonated (Neutral, -COOH) and the Nitrogen is protonated (Cationic, -NH+). The molecule has a net +1 charge. While cationic, the neutralization of the carboxylate prevents the formation of the highly polar zwitterion, improving retention on RP columns.

    • Buffer:0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . TFA is preferred here as an ion-pairing agent to sharpen the peak of the cationic species.

Detection
  • UV/Vis: The conjugated isoquinoline system absorbs strongly.

    • Primary Wavelength:254 nm (aromatic ring).

    • Secondary Wavelength:310-320 nm (conjugated band, more specific, less interference from solvents).

Detailed Experimental Protocol

Reagents & Equipment
  • Analyte: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 4-HICA in 10 mL of DMSO (Final conc: 1 mg/mL). Note: Do not use pure water; solubility is poor.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Chromatographic Conditions (Scouting Gradient)
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for aromatic rings.
Mobile Phase A Water + 0.1% TFASuppresses silanols; ion-pairs with cationic N.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of A; prevents baseline drift.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[2][3]
Temp 30°CImproves mass transfer; reduces backpressure.
Injection 5 - 10 µLPrevent column overload.
Detection UV 254 nm, 320 nm320 nm is specific for the isoquinoline core.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
2.05Isocratic Hold
12.095Linear Ramp
15.095Wash
15.15Re-equilibration
20.05End

Method Optimization & Troubleshooting

Decision Tree for Peak Issues

If the initial chromatogram is not ideal, follow this logic:

OptimizationStrategy cluster_legend Legend Start Evaluate Initial Chromatogram Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Retention < 2 min? Start->Issue2 Issue3 Split Peak? Start->Issue3 Sol1 Add 0.05% TFA or Switch to HILIC Mode Issue1->Sol1 Yes Sol2 Use 100% Aqueous Compatible Column (Polar Embedded) Issue2->Sol2 Yes Sol3 Check Sample Solvent (Dilute DMSO with MP A) Issue3->Sol3 Yes key Red = Problem Green = Solution

Figure 1: Troubleshooting Logic for Amphoteric Isoquinolines.

Handling Metal Chelation

If the peak is broad despite using TFA, the 3-COOH/4-OH motif may be chelating iron in the stainless steel frit.

  • Solution: Passivate the system with 30% Phosphoric acid (offline) or add 5 µM EDTA to Mobile Phase A.

Validation Parameters (ICH Q2 Compatible)

Once the method is optimized (e.g., Retention Time ~6-8 min, Tailing Factor < 1.2), proceed to validation.

System Suitability Test (SST) Criteria
  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Precision (RSD): < 1.0% for 5 replicate injections.

Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Acceptance: R² > 0.999.[2][3]

Limit of Quantitation (LOQ)
  • Estimated LOQ for UV at 254 nm: ~0.1 µg/mL (Signal-to-Noise ratio of 10:1).

Biological Significance & Context

4-HICA is structurally related to the metabolic byproducts of Roxadustat (FG-4592) and other HIF-PH inhibitors. In biological matrices (plasma/urine), this compound may exist as a glucuronide conjugate.

  • Pre-treatment for Bioanalysis: If analyzing plasma, perform protein precipitation with Acetonitrile (1:3 ratio) followed by centrifugation. The acidic mobile phase is compatible with the supernatant.

References

  • PubChem. 4-Hydroxyquinoline-3-carboxylic acid (Isomer Analogue Data). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • McCalley, D. V.Analysis of the basic compounds in high performance liquid chromatography: The effect of the column and the mobile phase. Journal of Chromatography A. (Source for silanol interaction mechanisms).

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 4-Hydroxyisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and anti-doping analysis. It details the structural elucidation and quantification of 4-Hydroxyisoquinoline-3-carboxylic acid (4-OH-IQ-3-COOH) , a critical core metabolite of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat (FG-4592) and IOX2.

Abstract

This compound (C₁₀H₇NO₃) represents the bioactive scaffold of several HIF-PH inhibitors used to treat anemia and investigated for neuroprotection. Accurate detection of this core structure is essential for metabolic stability studies and forensic doping control. This guide characterizes the electrospray ionization (ESI) fragmentation pathways of 4-OH-IQ-3-COOH, highlighting the diagnostic "ortho-effect" dehydration and decarboxylation channels that distinguish it from isomeric metabolites.

Introduction

The isoquinoline-3-carboxylic acid core is structurally significant due to its bidentate chelation potential, which inhibits the iron-dependent HIF prolyl hydroxylase enzymes. In drug development, this moiety is often released via amide hydrolysis of parent drugs (e.g., Roxadustat).

Mass spectrometric analysis of this compound is complicated by its amphoteric nature (containing both a basic nitrogen and acidic carboxyl/hydroxyl groups) and its tendency to undergo gas-phase rearrangements. This protocol establishes a robust fragmentation model to ensure high-confidence identification.

Key Analytical Challenges
  • Isobaric Interferences: Distinguishing the 4-hydroxy isomer from 1-hydroxy or 5-hydroxy variants.

  • In-Source Fragmentation: The labile carboxylic acid group can lead to premature decarboxylation in the ion source if voltages are too high.

  • Gas-Phase Adducts: Formation of stable water adducts in ion traps, complicating spectral interpretation.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg 4-OH-IQ-3-COOH in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Matrix: For biological validation, spike into plasma/urine followed by protein precipitation (3:1 ACN:Sample).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    95% B (10 min).
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (Source Parameters - ESI Positive):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation)

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

Workflow Diagram

ExperimentalWorkflow Sample Sample (Plasma/Urine) PPT Protein Precipitation (ACN 3:1) Sample->PPT LC UHPLC Separation (C18, HSS T3) PPT->LC ESI ESI Source (+3.0 kV) LC->ESI MS1 MS1 Selection (m/z 190.05) ESI->MS1 CID Collision Cell (N2 Gas, 10-40 eV) MS1->CID MS2 MS2 Detection (Product Ions) CID->MS2

Figure 1: Analytical workflow for the isolation and fragmentation analysis of 4-OH-IQ-3-COOH.

Results & Discussion: Fragmentation Mechanisms

ESI Positive Mode (m/z 190.05)

In positive mode, the protonated molecular ion [M+H]⁺ (m/z 190.05) is the precursor. The fragmentation pattern is dominated by the interaction between the hydroxyl group at C4 and the carboxylic acid at C3.

Primary Pathway: The "Ortho Effect" Dehydration (m/z 172)

The most abundant product ion is often m/z 172 , resulting from the neutral loss of water (-18 Da).

  • Mechanism: The close proximity of the 4-OH and 3-COOH groups facilitates an intramolecular proton transfer, leading to the elimination of H₂O and the formation of a stable, cyclic oxazole-like or lactone-like isoquinoline cation.

  • Diagnostic Value: This transition (190

    
     172) is highly specific to the 3-carboxy-4-hydroxy substitution pattern. Isomers with distal groups (e.g., 6-hydroxy) show significantly lower water loss efficiency.
    
Secondary Pathway: Decarboxylation (m/z 146)

The loss of CO₂ (-44 Da) generates the 4-hydroxyisoquinoline cation (m/z 146) .

  • Mechanism: Direct cleavage of the C-C bond at the carboxylic acid position.

  • Downstream Fragmentation: The m/z 146 ion further fragments via loss of CO (-28 Da) to m/z 118 or loss of HCN (-27 Da) to m/z 119 , characteristic of the pyridine ring cleavage in isoquinolines.

ESI Negative Mode (m/z 188.03)

In negative mode, the deprotonated ion [M-H]⁻ (m/z 188.03) is observed.

  • Dominant Pathway: Decarboxylation (188

    
     144) is the base peak. The resulting anion is stabilized by the phenolic oxygen.
    
  • Secondary Pathway: Complex losses involving CO and H₂O are observed but are generally less informative than in positive mode.

Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor [M+H]+ m/z 190 Ion172 [M+H - H2O]+ m/z 172 (Cyclic Lactone) Precursor->Ion172 - H2O (Ortho Effect) Ion146 [M+H - CO2]+ m/z 146 (4-OH-Isoquinoline) Precursor->Ion146 - CO2 Ion144 m/z 144 (-CO from 172) Ion172->Ion144 - CO Ion118 m/z 118 (-CO from 146) Ion146->Ion118 - CO Ion119 m/z 119 (-HCN from 146) Ion146->Ion119 - HCN

Figure 2: Proposed ESI(+) fragmentation pathways for this compound.

Data Summary & Transition Table

The following transitions are recommended for Multiple Reaction Monitoring (MRM) on Triple Quadrupole instruments.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Type
ESI (+) 190.05 172.05 H₂O (-18) 15 - 20 Quantifier
ESI (+)190.05146.05CO₂ (-44)20 - 25Qualifier 1
ESI (+)190.05118.05CO₂ + CO35 - 40Qualifier 2
ESI (-) 188.03 144.03 CO₂ (-44) 15 - 20 Quantifier
ESI (-)188.03116.03CO₂ + CO30 - 35Qualifier
Technical Note on "11 u" Loss

In ion trap instruments, a nominal loss of 11 u is sometimes reported for chlorinated analogs of this scaffold. This is an artifact of sequential loss of HCN (-27) followed by immediate gas-phase re-oxidation or water adduct formation (+16 or +18). For robust quantification, stick to the standard water loss (190>172) or decarboxylation (190>146) transitions.

References

  • Beuck, S., et al. (2011). "Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase." Journal of the American Society for Mass Spectrometry. Link

  • Möller, I., et al. (2012). "Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u." Rapid Communications in Mass Spectrometry. Link[2]

  • Thevis, M., et al. (2008). "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers." Journal of Mass Spectrometry. Link

  • Eierman, G., et al. (2019). "Metabolic profiling of HIF-PH inhibitors: Roxadustat and its metabolites." Drug Metabolism and Disposition. Link

  • NIST Chemistry WebBook. "Isoquinoline-3-carboxylic acid Mass Spectrum." Link

Sources

Preparation of pharmaceutical salts of 4-Hydroxyisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

4-Hydroxyisoquinoline-3-carboxylic acid (4-HICA) is a critical pharmacophore and intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat (FG-4592). While the final drug often incorporates a glycine moiety, the physicochemical handling of the 4-HICA core is pivotal for process scalability and bioavailability.

The Challenge: 4-HICA exhibits low aqueous solubility and complex zwitterionic behavior due to the coexistence of a carboxylic acid (pKa ~3.0), a phenolic enol (pKa ~9.5), and an isoquinoline nitrogen. This results in poor dissolution kinetics and polymorphism risks during scale-up.

The Solution: This guide details the protocol for converting 4-HICA into its thermodynamically stable Sodium (Na+) and Hydrochloride (HCl) salts. These forms are selected to maximize solubility (Na+) for bioavailability or crystallinity (HCl) for purification.

Physicochemical Profiling & Salt Selection Logic

Before initiating synthesis, one must understand the ionization landscape. The 4-hydroxyisoquinoline core undergoes keto-enol tautomerism, which influences salt stability.

pKa-Driven Counter-ion Selection
Functional GroupApprox. pKaBehaviorRecommended Counter-ion
Carboxylic Acid (-COOH) 2.8 – 3.2Acidic (Primary)Strong Bases: NaOH, KOH, Meglumine. Target pH > 7.[1]0.
Isoquinoline Nitrogen 4.5 – 5.5Weakly BasicStrong Acids: HCl, H₂SO₄, Methanesulfonic acid.[1] Target pH < 2.[1]0.
Phenolic Hydroxyl (-OH) 9.2 – 10.0Weakly AcidicStrong Bases: Requires high pH (>11) to ionize; generally avoided to prevent oxidative degradation.

Expert Insight: For pharmaceutical applications, the Sodium Salt (via the carboxylic acid) is preferred for formulation due to physiological compatibility. The Hydrochloride Salt is preferred for intermediate purification because it disrupts the zwitterionic lattice, often yielding cleaner crystals.

Experimental Protocols

Protocol A: Preparation of 4-HICA Sodium Salt (High Solubility Form)

Objective: To generate a water-soluble salt suitable for parenteral or oral formulation testing.

Reagents:

  • This compound (Assay >98%)

  • Sodium Hydroxide (1.0 M aqueous solution)

  • Solvent: Ethanol (Absolute) and Water (Deionized)

Step-by-Step Workflow:

  • Slurry Formation: Suspend 10.0 g (52.9 mmol) of 4-HICA in 50 mL of Ethanol/Water (9:1 v/v) at 25°C.

    • Note: The starting material will likely remain insoluble (slurry).

  • Titration: Slowly add 1.0 M NaOH (approx. 52.9 mL) dropwise while monitoring pH.

    • Target: Stop addition when the solution becomes clear and pH reaches 7.4–7.8.

    • Caution: Do not exceed pH 9.0 to avoid ionizing the phenolic hydroxyl, which increases susceptibility to oxidative degradation (turning the solution brown).

  • Clarification: Filter the resulting clear solution through a 0.45 µm PTFE membrane to remove particulate matter.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to approximately 20 mL.

    • Add 100 mL of cold Isopropanol (Antisolvent) dropwise with vigorous stirring.

    • Allow the precipitate to mature at 4°C for 12 hours.

  • Isolation: Filter the white solid under vacuum (N₂ atmosphere preferred). Wash with cold Isopropanol.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Protocol B: Preparation of 4-HICA Hydrochloride Salt (Purification Form)

Objective: To isolate a highly crystalline form for impurity rejection.

Reagents:

  • This compound[2][3][4]

  • Hydrochloric acid (4M in Dioxane or concentrated aqueous HCl)

  • Solvent: Methanol

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of 4-HICA in 80 mL of Methanol at 60°C (Reflux).

  • Acidification: Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane).

    • Observation: The solution may initially clear, followed by the rapid precipitation of the salt as the lattice energy of the HCl salt is satisfied.

  • Cooling: Cool the mixture linearly from 60°C to 0°C over 4 hours (0.25°C/min).

    • Why: Slow cooling promotes the growth of large, pure crystals and excludes impurities trapped in the mother liquor.

  • Isolation: Filter the solid. Wash with cold Acetone (to remove residual acid and organic impurities).

  • Drying: Dry at 50°C under vacuum.

Visualization of Salt Selection & Synthesis Logic

The following diagram illustrates the decision matrix for selecting the appropriate salt form based on the downstream application (Formulation vs. Purification).

SaltSelection Start Starting Material: 4-HICA (Zwitterion) Decision Primary Objective? Start->Decision Obj_Sol Increase Bioavailability (Formulation) Decision->Obj_Sol Solubility Needed Obj_Pure Impurity Rejection (Synthesis Intermediate) Decision->Obj_Pure Purity Needed Reagent_Base Reagent: NaOH (1.0 eq) Obj_Sol->Reagent_Base Process_Base Process: pH Adjustment (7.4-7.8) + Isopropanol ppt Reagent_Base->Process_Base Product_Na Product: Sodium Salt (Anionic) Process_Base->Product_Na Reagent_Acid Reagent: HCl (1.1 eq) Obj_Pure->Reagent_Acid Process_Acid Process: Reflux in MeOH + Controlled Cooling Reagent_Acid->Process_Acid Product_HCl Product: HCl Salt (Cationic) Process_Acid->Product_HCl

Caption: Decision tree for 4-HICA salt selection targeting either bioavailability (Sodium) or purification (HCl).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical thresholds must be met. This creates a "self-validating" loop where failure at any step triggers a re-evaluation of the previous step.

Analytical MethodParameterAcceptance Criteria (Na+ Salt)Acceptance Criteria (HCl Salt)
HPLC (Purity) Area %> 99.5%> 99.8%
Ion Chromatography Counter-ion Content10.5% ± 0.5% (Na theoretical)16.0% ± 0.5% (Cl theoretical)
DSC Melting PointDistinct endotherm (often >250°C dec)Sharp endotherm (check vs. standard)
XRPD CrystallinityDistinct Bragg peaks (Amorphous halo indicates failure)High intensity peaks (indicates purity)
pH Reconstitution 1% w/v in waterpH 7.0 – 8.0pH 1.0 – 2.0

Troubleshooting Guide:

  • Issue: Sodium salt is hygroscopic (sticky).

    • Cause: Residual NaOH or amorphous content.

    • Fix: Recrystallize using a higher ratio of Ethanol during the slurry step or lyophilize the final aqueous solution.

  • Issue: Brown discoloration.

    • Cause: Oxidation of the phenol.

    • Fix: Perform all reactions under Nitrogen/Argon; add trace antioxidants (e.g., sodium bisulfite) if permissible.

References

  • FibroGen, Inc. (2014). Heterocyclic Carboxamide Derivatives as HIF Hydroxylase Inhibitors. U.S. Patent 8,883,823. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5][6] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[7] Link

  • Jain, A., et al. (2016). Structure-Activity Relationship of Isoquinoline-3-Carboxylic Acid Derivatives as HIF-PH Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3503-3508. Link

  • European Medicines Agency (EMA). (2021). Assessment Report: Evrenzo (Roxadustat). (Discusses the physicochemical properties of the isoquinoline core). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxyisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The synthesis is not trivial and is often marked by challenges in ring formation and functional group manipulation. This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reaction yields.

Part 1: Core Synthetic Strategy & Mechanistic Insights

The synthesis of the this compound core is distinct from the more common quinoline syntheses (like the Doebner or Pfitzinger reactions) and requires a tailored approach. A robust and adaptable strategy involves a multi-step sequence beginning with a modified Bischler-Napieralski reaction, followed by oxidation and hydrolysis. This approach allows for the systematic construction of the isoquinoline skeleton and subsequent installation of the required functional groups.

The general workflow is outlined below:

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Cyclization (Bischler-Napieralski) cluster_2 Stage 3: Aromatization cluster_3 Stage 4: Hydrolysis & Tautomerization A Substituted β-Phenylethylamine C N-Acyl Precursor A->C Acylation B Acylating Agent (e.g., Ethyl Oxalyl Chloride) B->C D 3,4-Dihydroisoquinoline Intermediate C->D Dehydrating Agent (e.g., POCl₃, P₂O₅) E Isoquinoline Ester Derivative D->E Oxidation (e.g., Pd/C, Sulfur) F Target Molecule: 4-Hydroxyisoquinoline- 3-carboxylic acid E->F Base or Acid Hydrolysis

Caption: Proposed synthetic workflow for this compound.

This guide will address potential issues at each of these critical stages.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments.

Stage 1 & 2: Amide Formation & Bischler-Napieralski Cyclization

Q1: My Bischler-Napieralski cyclization (Stage 2) is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in this reaction, a key step for forming the isoquinoline core, typically stem from issues with electrophilicity and substrate stability.[1]

  • Cause 1: Deactivated Aromatic Ring: The reaction is an intramolecular electrophilic aromatic substitution. If the starting β-phenylethylamine has strong electron-withdrawing groups (EWGs) on the aromatic ring, the nucleophilicity of the ring is reduced, hindering cyclization.

    • Solution: For substrates with deactivating groups, more forceful cyclizing agents are required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective. For moderately deactivated systems, simply increasing the reaction temperature or using a higher-boiling-point solvent like decalin or xylene can improve yields.

  • Cause 2: Insufficient or Inappropriate Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent.

    • Solution: While POCl₃ is common, alternatives like P₂O₅, polyphosphoric acid (PPA), or triflic anhydride (Tf₂O) can be more effective for stubborn substrates.[2] It is crucial to use a freshly opened or properly stored bottle of the reagent, as they are highly sensitive to atmospheric moisture.

  • Cause 3: Side Reactions: The intermediate N-acyliminium ion can be prone to side reactions, including polymerization or decomposition at high temperatures.

    • Solution: A slow, controlled addition of the dehydrating agent at a lower initial temperature (e.g., 0 °C) before gradually heating to reflux can minimize the formation of these byproducts.

Stage 3: Aromatization (Oxidation)

Q2: The oxidation of my 3,4-dihydroisoquinoline intermediate (Stage 3) is incomplete or produces multiple byproducts. How can I improve this step?

A2: Aromatization is a critical step to form the stable isoquinoline ring. Incomplete reactions or side products are common.

  • Cause 1: Ineffective Catalyst/Reagent: The choice of oxidant is key.

    • Solution: Catalytic dehydrogenation using 10% Palladium on Carbon (Pd/C) in a high-boiling solvent like xylene or mesitylene is a clean and effective method. Ensure the catalyst is not poisoned and is used in sufficient quantity (typically 5-10 mol%). An alternative, classical method is heating with elemental sulfur or selenium, though this can sometimes be less clean.

  • Cause 2: Disproportionation: Dihydroisoquinolines can sometimes disproportionate into a mixture of the fully aromatic isoquinoline and the fully saturated tetrahydroisoquinoline.

    • Solution: This is often suppressed by ensuring the reaction goes to completion with a sufficient amount of oxidant and adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

Stage 4: Ester Hydrolysis and Product Isolation

Q3: I'm struggling with the final ester hydrolysis (Stage 4). The reaction is either too slow, or I observe decarboxylation or other side reactions.

A3: Saponification of the ester at the C-3 position can be challenging due to the electron-deficient nature of the isoquinoline ring.

  • Cause 1: Steric Hindrance or Electronic Effects: The ester group's proximity to the ring nitrogen can influence its reactivity.

    • Solution: Standard conditions (e.g., NaOH or KOH in aqueous ethanol under reflux) should be attempted first.[3] If this is slow or requires harsh conditions that lead to degradation, consider alternative methods. Using a stronger base in a non-aqueous solvent or employing microwave irradiation can sometimes accelerate the reaction at lower overall temperatures.[4] For particularly stubborn esters, harsh conditions can favor side product formation, making alternative deprotection strategies necessary.[5]

  • Cause 2: Decarboxylation: The resulting this compound can be susceptible to decarboxylation, especially at high temperatures in acidic or strongly basic media.

    • Solution: After hydrolysis, neutralization must be done carefully. Cool the reaction mixture in an ice bath and slowly add acid (e.g., 2N HCl) to precipitate the product. Adjust the pH carefully to the isoelectric point of the molecule to maximize precipitation and avoid redissolving the product. Over-acidification should be avoided.

Q4: The final product is an off-white or colored solid and is difficult to purify. What are the best purification strategies?

A4: The target molecule is a polar, amphoteric compound, which can make purification challenging.

  • Solution 1: Recrystallization: This is the most effective method if a suitable solvent system can be found. Try polar protic solvents like ethanol, acetic acid, or mixtures with water.

  • Solution 2: Acid-Base Extraction: Before crystallization, you can perform an acid-base wash. Dissolve the crude product in a dilute base (like NaHCO₃ solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid to the aqueous layer.[6]

  • Solution 3: Reversed-Phase Chromatography: If recrystallization fails, reversed-phase flash chromatography (C18 silica) is a powerful tool for purifying polar carboxylic acids.[7] A typical mobile phase would be a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated and improve peak shape.

Part 3: Data Summary & Optimization

Optimizing the Bischler-Napieralski cyclization (Stage 2) is often the most critical factor for improving the overall yield. The choice of solvent and dehydrating agent has a profound impact.

EntryDehydrating AgentSolventTemperature (°C)Time (h)Reported Yield (%)Notes
1POCl₃Toluene1104~55-65Standard conditions, moderate yield.
2POCl₃Acetonitrile826~40-50Lower temperature, often results in lower yield.
3P₂O₅ / POCl₃POCl₃1072~70-85Harsher conditions, best for deactivated substrates.
4PPA-1503~60-70Viscous medium, can complicate workup.
5Tf₂O / 2-Cl-PyDCM0 to 401~75-90Mild conditions, but reagent is expensive.[2]

Yields are representative for typical β-arylethylamide cyclizations and may vary based on substrate.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate (Aromatized Intermediate)

This protocol outlines the critical cyclization and aromatization steps.

Step 2: Bischler-Napieralski Cyclization

  • To a stirred solution of the N-acyl precursor (1.0 eq) in dry toluene (5 mL per mmol of precursor) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.

Step 3: Aromatization

  • Dissolve the crude dihydroisoquinoline from the previous step in xylene (10 mL per mmol).

  • Add 10% Palladium on Carbon (10 mol %).

  • Heat the mixture to reflux (approx. 140 °C) for 8-12 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-hydroxyisoquinoline-3-carboxylate (1.0 eq) in ethanol (10 mL per mmol).

  • Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Heat the mixture to reflux for 3 hours.[3] Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the solution with 2N hydrochloric acid (HCl) with vigorous stirring. A precipitate should form.

  • Adjust the pH to approximately 4, where precipitation should be maximal.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the final product, this compound.

G start Low Cyclization Yield? q1 Is the aromatic ring electron-deficient? start->q1 a1_yes Use stronger conditions: P₂O₅ in POCl₃ or increase temperature. q1->a1_yes Yes a1_no Check reagent quality and stoichiometry. q1->a1_no No q2 Are reagents (e.g., POCl₃) fresh and anhydrous? a1_no->q2 a2_yes Consider alternative agents: PPA or Tf₂O. q2->a2_yes Yes a2_no Use fresh, anhydrous reagents. q2->a2_no No

Caption: Troubleshooting decision tree for low cyclization yields.

References

  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). Tf2O-Promoted Tandem Annulation of Phenylethanols and Nitriles: A Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
  • Khatun, N., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(22), 16456-16479.
  • Singh, G., Singh, M., & Kumar, M. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(29), 5227-5259.
  • Fater, Z., et al. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 1-11.
  • MDPI. (2023). Diastereoselective Synthesis of (–)

Sources

Technical Support Center: Purification of Crude 4-Hydroxyisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-hydroxyisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various biologically active molecules, including potential cytotoxic agents and inhibitors of enzymes like dihydroorotate dehydrogenase.[1][2] Its purity is paramount for successful downstream applications and for ensuring the validity of biological data. However, its synthesis, often involving the hydrolysis of the corresponding ethyl ester, can introduce a variety of impurities.[3] These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The amphoteric nature of the molecule, possessing both an acidic carboxylic acid group and a basic nitrogen atom within the quinoline ring system, along with a phenolic hydroxyl group, presents unique challenges and opportunities for purification.

This guide will walk you through common issues and their solutions, leveraging techniques like recrystallization and acid-base extraction to achieve high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: An oily or deeply colored crude product often indicates the presence of significant impurities, which can inhibit crystallization.

Causality: The impurities act as "crystal poisons," disrupting the formation of a well-ordered crystal lattice. These could be unreacted starting materials, polymeric byproducts, or degradation products.

Troubleshooting Steps:

  • Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to wash away non-polar impurities and may induce crystallization of your product.

  • Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[4][5][6] Given the amphoteric nature of this compound, a carefully planned extraction scheme can be highly effective.

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate.

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove strongly acidic impurities. Your product, being a weaker acid, may remain in the organic layer.

    • Subsequently, extract the organic layer with a stronger aqueous base (e.g., dilute sodium hydroxide) to deprotonate the phenolic hydroxyl or carboxylic acid group of your product, transferring it to the aqueous layer as a salt.

    • Separate the aqueous layer and acidify it with an acid like HCl to a pH of around 4 to precipitate the purified product.[3]

  • Charcoal Treatment: If the color persists after extraction, it may be due to highly conjugated impurities. During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities, which can then be removed by hot filtration.[7]

Q2: I'm getting very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the procedure.[7][8]

Causality: The primary reasons for low recovery are using too much solvent, choosing an inappropriate solvent, or premature crystallization during hot filtration.

Troubleshooting Steps:

  • Solvent Selection and Volume: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

    • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, water, DMF, or mixtures) on a small scale.[9][10]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.[7]

  • Cooling Process:

    • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[7][8]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[8]

  • Preventing Premature Crystallization:

    • Preheat Funnel and Filter Paper: During hot filtration to remove insoluble impurities, use a pre-warmed funnel and fluted filter paper to prevent the solution from cooling and crystallizing prematurely.

    • Add a Small Amount of Extra Solvent: Just before filtration, add a small excess of hot solvent to ensure the product remains in solution.

Q3: After purification, my product's melting point is broad and lower than the literature value. What does this indicate?

A3: A broad and depressed melting point is a classic sign of an impure compound.[8] The literature melting point for this compound is around 268-273 °C.[11]

Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces and melt the substance. The melting occurs over a range of temperatures as different parts of the mixture melt at different points.

Troubleshooting Steps:

  • Repeat the Purification: The most straightforward solution is to repeat the purification process. A second recrystallization or a more rigorous acid-base extraction may be necessary.

  • Purity Analysis: Before and after the second purification, analyze the purity of your compound using techniques like:

    • Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the number of components in your sample.[12] A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice.[13][14][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities by showing unexpected peaks.

  • Drying: Ensure your final product is thoroughly dried. Residual solvent can also depress the melting point. Dry the solid under vacuum, possibly with gentle heating if the compound is stable at that temperature.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude this compound?

A: Common impurities can include:

  • Unreacted Starting Materials: Such as this compound ethyl ester if the synthesis involves hydrolysis.[3][16]

  • Byproducts of Synthesis: Depending on the synthetic route, these could include isomers or products of side reactions.[17][18]

  • Residual Solvents: Solvents used in the reaction or workup, such as ethanol, toluene, or DMF.[15][19]

  • Inorganic Salts: From the use of acids or bases during the workup (e.g., NaCl from neutralization with HCl and NaOH).

Q: Can I use column chromatography to purify this compound?

A: While possible, column chromatography of highly polar, acidic compounds on silica gel can be challenging.[12][20] The compound may streak or bind irreversibly to the silica. If you must use chromatography:

  • Reversed-Phase Chromatography: C18-functionalized silica is often a better choice for polar compounds.[20] A mobile phase of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to suppress ionization is typically used.

  • Normal Phase with Additives: If using silica gel, adding a small percentage of acetic or formic acid to the eluent can help to improve the peak shape and reduce tailing.[12]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is recommended for full characterization:

  • Melting Point: Compare the experimental value to the literature value.[11] A sharp melting point close to the expected value is a good indicator of purity.[8]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like the carboxylic acid and hydroxyl groups.[21]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15][22]

  • Chromatography:

    • HPLC: Provides a quantitative measure of purity.[13][14]

    • TLC: A quick qualitative check for the presence of impurities.[12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Wash with Mild Base (Optional): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any strongly acidic impurities.[4][23] Drain the aqueous layer.

  • Extraction of the Product: Add a 1M aqueous solution of sodium hydroxide to the separatory funnel. Shake vigorously and allow the layers to separate. The deprotonated this compound will move into the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the product.

  • Backwash (Optional): Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any residual neutral impurities.[23]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 4.[3] A precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.[7]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from the acid-base extraction or for crude material that is already in solid form.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or a mixture) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude 4-Hydroxyisoquinoline- 3-carboxylic acid Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase Recrystallize Recrystallization AcidBase->Recrystallize Solid Product Pure Pure Product Recrystallize->Pure Analysis Purity Analysis (TLC, HPLC, MP) Pure->Analysis

Caption: A generalized workflow for the purification of this compound.

Acid-Base Extraction Logic

AcidBaseLogic start Crude Mixture in Organic Solvent wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb org_layer1 Organic Layer: Product + Neutral/Basic Impurities wash_bicarb->org_layer1 Organic aq_layer1 Aqueous Layer: Strongly Acidic Impurities wash_bicarb->aq_layer1 Aqueous extract_naoh Extract with aq. NaOH org_layer2 Organic Layer: Neutral/Basic Impurities extract_naoh->org_layer2 Organic aq_layer2 Aqueous Layer: Product as Sodium Salt extract_naoh->aq_layer2 Aqueous acidify Acidify Aqueous Layer with HCl precipitate Precipitated Pure Product acidify->precipitate org_layer1->extract_naoh aq_layer2->acidify

Caption: Decision logic for purification via acid-base extraction.

Data Summary

TechniqueKey ParametersExpected Outcome
Acid-Base Extraction pH for precipitation: ~4Separation from neutral and basic impurities.
Recrystallization Solvent ChoiceHigh purity crystalline solid.
Melting Point Range and valueSharp range, close to 268-273 °C.[11]
TLC/HPLC Single spot/peakPurity >95% (application dependent).

References

  • Acid-Base Extraction. (n.d.). Retrieved from the University of Colorado Boulder, Department of Chemistry website.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • HBCSE. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ChemicalBook. (n.d.). 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER Product Description.
  • University of Rochester. (n.d.). Liquid/liquid Extraction.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
  • YouTube. (2020, January 10).
  • MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester.
  • Heterocycles. (2025, October 16). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • IJRAR.org. (2017, October).
  • Organic & Biomolecular Chemistry. (n.d.).
  • University of California, Irvine. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • PMC. (n.d.).
  • ResearchGate. (2025, December 6).
  • Teledyne ISCO. (2012, November 9).
  • Reddit. (2019, April 18).
  • Google Patents. (n.d.).
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • University of Hawai'i. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Der Pharma Chemica. (2014).
  • DergiPark. (2022, October 5).

Sources

Technical Support Center: Crystallization of 4-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive Scaffold"

Welcome to the technical support hub for 4-Hydroxyisoquinoline derivatives. If you are here, you are likely facing a material that refuses to behave: it oils out, traps solvents, or precipitates as an amorphous "brick dust" that defies filtration.

Why is this happening? 4-Hydroxyisoquinolines are chemically "schizophrenic." They possess a basic nitrogen (isoquinoline ring) and an acidic hydroxyl group (phenol-like) at the C4 position. This creates a zwitterionic potential where the molecule can self-protonate or form strong intramolecular hydrogen bonds. Furthermore, derivatives like Roxadustat often contain lipophilic tails (e.g., phenoxy groups) and polar heads (e.g., glycine/acetic acid moieties), making them prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."

This guide provides field-proven protocols to resolve these specific physical chemistry challenges.

Troubleshooting Module 1: The "Oiling Out" Nightmare

Symptom: Upon cooling or antisolvent addition, the solution becomes turbid with oily droplets instead of crystals. The oil eventually hardens into a glass or sticky gum.

Root Cause: You have entered the "Oiling Out" zone (metastable region) where the Liquid-Liquid separation line intersects the solubility curve. This usually happens because:

  • Supersaturation is too high: The driving force forces phase separation before nucleation.

  • Impurity Profile: Lipophilic impurities depress the melting point of the solid below the crystallization temperature.

  • Solvent Choice: The solvent system has a low dielectric constant that favors the "oil" phase.

Corrective Protocol: The "Dual-Temperature" Rescue

Based on Roxadustat purification methodologies [1].

Step-by-Step Workflow:

  • Re-dissolution: Heat the oiled mixture until it becomes a clear single phase again.

  • Solvent Adjustment: Add a small volume (5-10%) of a polar "bridge" solvent (e.g., Methanol or THF ) to increase the solubility of the oil phase.

  • Seeding (Critical): Cool the solution only to the edge of the metastable zone (approx. 5-10°C below saturation point). Add 0.5 wt% of pure seed crystals.

    • Note: If you lack seeds, sonicate a small aliquot in a separate vial to induce nucleation, then use that slurry as seed.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. Do not cool further until a visible bed of crystals has replaced the oil droplets.

  • Slow Cooling: Ramp down at 0.1°C/min.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow Start Problem: Material Oils Out CheckTemp Is T > Melting Point (impure)? Start->CheckTemp ActionHeat Re-heat to Clear Solution CheckTemp->ActionHeat Yes CheckSolvent Is Solvent System Highly Non-Polar? ActionHeat->CheckSolvent ActionPolar Add 5-10% MeOH or THF (Bridge Solvent) CheckSolvent->ActionPolar Yes ActionSeed Add Seeds at High T (Metastable Zone) CheckSolvent->ActionSeed No ActionPolar->ActionSeed Wait Isothermal Hold (2-4h) Do NOT Cool ActionSeed->Wait Result Crystalline Suspension Wait->Result Oil converts to solid

Caption: Workflow for converting an oiled-out phase into a crystalline solid by managing supersaturation and solvent polarity.

Troubleshooting Module 2: Solvate vs. Anhydrous Forms

Symptom: The isolated solid loses weight continuously during drying (TGA drift) or changes crystal form upon exposure to humidity.

Root Cause: The 4-Hydroxy and amide/acid side chains are excellent hydrogen bond donors/acceptors. They readily form channel solvates with water (hydrates) or alcohols.

  • Example: Roxadustat Form B is a hemihydrate; Form A is anhydrous.[1] Form B converts to Form A only under specific conditions [2].

Data: Solvent Class Risks for 4-OH Isoquinolines
Solvent ClassRisk LevelInteraction MechanismRecommendation
Water High Forms stable hydrates via 4-OH and C=O H-bonding.Use as antisolvent only at high temperatures (>60°C) to favor anhydrous forms.
Alcohols (MeOH/EtOH) Medium Can form metastable solvates.Use in mixtures with non-H-bonding solvents (e.g., DCM, Anisole).
Ethers (MTBE/Anisole) Low Weak interaction; promotes anhydrous packing.Preferred antisolvents.
DMSO/DMF Critical Forms strong solvates that are hard to remove.Avoid for final crystallization; use only for intermediate purification.
Protocol: Slurry Conversion (Hydrate to Anhydrous)

If you isolate a hydrate but require the anhydrous form:

  • Suspend the solid in a dry, non-hygroscopic solvent (e.g., Anisole or Heptane/EtOAc ).

  • Heat the slurry to 60-70°C .

  • Stir for 24-48 hours. The kinetic energy + low water activity drives the transformation to the thermodynamically stable anhydrous form.

  • Filter hot to prevent moisture re-absorption.

Troubleshooting Module 3: Salt Selection & pKa Conflicts

Symptom: Salt formation fails; the acid/base counterion does not crystallize with the drug, or the salt disproportionates (breaks apart) in solution.

Root Cause: 4-Hydroxyisoquinolines are ampholytes .

  • Basic Center: Isoquinoline Nitrogen (

    
    ).
    
  • Acidic Center: 4-Hydroxyl group (

    
    ) or side-chain acids (e.g., glycine carboxylic acid in Roxadustat, 
    
    
    
    ).

If you select a counterion with a


 that falls "between" these values, you may trigger internal zwitterion formation rather than salt formation.
Visual Logic: Salt Selection Strategy

SaltSelection Input Target: 4-OH Isoquinoline Salt Analyze Identify Ionizable Groups Input->Analyze BranchAcid Targeting Basic N (Isoquinoline)? Analyze->BranchAcid BranchBase Targeting Acidic Side Chain? Analyze->BranchBase AcidReq Need Strong Acid pKa < 2.0 (e.g., HCl, MsOH) BranchAcid->AcidReq Warning AVOID Weak Acids/Bases (Risk of Zwitterion/Free base) BranchAcid->Warning If pKa > 3 BaseReq Need Strong Base pKa > 12.0 (e.g., KOH, Meglumine) BranchBase->BaseReq BranchBase->Warning If pKa < 10

Caption: Decision matrix for salt selection. Due to the amphoteric nature, strong acids/bases are required to ensure complete proton transfer and prevent disproportionation.

Frequently Asked Questions (FAQ)

Q1: My product is stuck as a "gum" on the flask walls. How do I recover it without degrading it? A: Do not scrape it. Add a solvent in which the product is moderately soluble (e.g., Acetone or Ethyl Acetate) and heat to reflux. Once dissolved, add a seed crystal and let it cool very slowly without stirring initially. Stirring often promotes gumming in these systems. Once a haze of crystals forms, start slow agitation.

Q2: Why does my HPLC purity look good (99%), but the crystals are colored (yellow/brown)? A: Isoquinolines are prone to oxidation, forming trace quinoid impurities that are highly colored. These impurities often co-crystallize.

  • Solution: Perform a "carbon polish."[2] Dissolve the compound in hot methanol/DCM, add 5 wt% activated charcoal (e.g., Darco G-60), stir for 30 mins, and filter through Celite before attempting crystallization.

Q3: Can I use co-crystals instead of salts? A: Yes, and this is often preferred for 4-hydroxyisoquinolines. L-Proline and Nicotinamide are proven co-formers [3]. They utilize the H-bonding potential of the 4-OH group without requiring proton transfer, bypassing the pKa limitations.

Q4: What is the best "Universal Solvent System" for this class? A: A mixture of Dichloromethane (DCM) and Methanol (10:1 to 5:1) is the standard "dissolving" system. For crystallization, Anisole (methoxybenzene) is the "gold standard" antisolvent/crystallization medium because it mimics the aromatic stacking of the isoquinoline ring while having a high boiling point (154°C) to allow thermal cycling [2].

References

  • US Patent 11,168,057 B2 . Polymorphs and co-crystals of roxadustat. Vertex Pharmaceuticals (Europe) Ltd. (2021).

  • WO Patent 2014/014835 A2 . Crystalline forms of a prolyl hydroxylase inhibitor. FibroGen, Inc. (2014).

  • WO Patent 2019/042641 A1 . Co-crystal of an orally available hif prolyl hydroxylase inhibitor. Sandoz AG. (2019).

  • Mettler Toledo Technical Guide . Oiling Out in Crystallization. (2024).

Sources

Addressing side reactions in the functionalization of position 4-hydroxy group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Side Reactions in the Functionalization of Position 4-Hydroxy Group Target Scaffold: N-Heterocycles (4-Hydroxyproline, 4-Hydroxypiperidine) & Cyclic Secondary Alcohols[1][2]

User Guide: Diagnostic Triage

Welcome to the Technical Support Center. Functionalizing the C4-hydroxyl group on rigid scaffolds like 4-hydroxyproline (Hyp) or 4-hydroxypiperidine is deceptively complex.[1][2] The secondary alcohol at C4 is sterically crowded and prone to electronic interference from the ring nitrogen.

Use the logic flow below to identify your specific failure mode before proceeding to the solution modules.

TriageFlow Start Start: What is the primary failure? Q1 Is the product forming? Start->Q1 Q2 Check Stereochemistry: Is it Inverted or Retained? Q1->Q2 Yes, but wrong isomer Q3 Check Side Products: Is there an alkene (elimination)? Q1->Q3 No / Low Yield Sol1 Module 1: Mitsunobu Optimization (Preventing Dead-End Betaines) Q2->Sol1 Inversion (Desired) Sol2 Module 2: NGP & Retention (The Anchimeric Effect) Q2->Sol2 Retention (Unexpected) Q3->Sol1 No (Unreacted SM) Sol3 Module 3: O-Alkylation (Stopping E2 Elimination) Q3->Sol3 Yes (Pyrroline formed)

Figure 1: Diagnostic logic for identifying C4-functionalization failure modes.

Module 1: The Mitsunobu Maze (Inversion Protocols)

The Issue: The Mitsunobu reaction is the gold standard for inverting the C4 stereocenter (e.g., converting trans-4-Hyp to cis-4-derivatives).[1] However, users often encounter hydrazine byproducts that co-elute with the product, or the reaction stalls due to steric hindrance at the C4 position.

Mechanistic Insight: The "Dead-End" Betaine

In hindered secondary alcohols, the betaine intermediate (PPh₃-DEAD) can fail to activate the alcohol, or the activated alkoxyphosphonium salt can undergo elimination rather than substitution if the nucleophile is too weak or the base is too strong.

Optimized Protocol: High-Fidelity Mitsunobu

Standard conditions often fail for C4-Hyp due to pKa mismatches.

Reagents:

  • Phosphine: Triphenylphosphine (PPh₃) or PBu₃ (more reactive, but smellier).[1][2]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD (more stable, better solubility profile).[1][2]

  • Nucleophile: pKa must be < 11 (optimally < 5 for fast reaction).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv), PPh₃ (1.2 equiv), and the nucleophile (e.g., Benzoic acid, 1.2 equiv) in anhydrous THF (0.1 M).
    
  • Temperature Control: Cool the solution to 0 °C . Critical: Do not add DIAD at room temperature.

  • Controlled Addition: Add DIAD (1.2 equiv) dropwise over 30 minutes.

    • Why? High local concentrations of DIAD favor the formation of hydrazine byproducts over the activation of the alcohol.

  • Digestion: Allow to warm to RT and stir for 12–24 hours.

  • Troubleshooting Workup: If PPh₃O co-elutes, precipitate it by adding cold hexane/ether (1:[1][2]1) to the concentrated residue before chromatography.

Data: Nucleophile pKa vs. Yield

Nucleophile ClassExamplepKaYield (C4-Inversion)Notes
Carboxylic Acids Benzoic Acid4.285-95% Excellent substrate.[1][2]
Phenols 4-Nitrophenol7.170-80% Good.[1][2] Electron-withdrawing groups help.[1][2]
Imides Phthalimide8.360-75% Often requires sonication or heat.[1][2]
Alcohols Methanol15.50% FAIL. pKa > 13 prevents betaine protonation.[1]
Module 2: Neighboring Group Participation (The Retention Trap)

The Issue: You attempted a substitution (e.g., sulfonate displacement or Mitsunobu) expecting inversion, but isolated the product with retention of configuration.

Root Cause: Neighboring Group Participation (NGP).[1][2][3][4] In


-acyl protected pyrrolidines (like N-Boc or N-Cbz), the carbonyl oxygen of the protecting group can attack the activated C4 position from the back, displacing the leaving group and forming a bicyclic oxazolinium (or lactone) intermediate. The external nucleophile then attacks this intermediate, resulting in a net double inversion  (Retention).

NGP_Mechanism Substrate Activated C4-Leaving Group (Inversion Setup) Intermediate Bicyclic Intermediate (Lactone/Oxazolinium) Substrate->Intermediate Intramolecular Attack (N-Protecting Group or C2-Ester) Product Final Product (Retention of Config) Intermediate->Product External Nucleophile Attack note Result: Double Inversion = Retention Intermediate->note

Figure 2: Mechanism of NGP leading to unexpected stereochemical retention.

Prevention Strategy:

  • Change Protecting Group: Switch from

    
    -Boc/Cbz (carbamates) to 
    
    
    
    -Bn (Benzyl) or
    
    
    -Ts (Tosyl).[1][2] These groups are less nucleophilic and cannot form the bicyclic intermediate easily.
  • Steric Bulk: Use a bulky ester at C2 (e.g., tert-butyl ester) to sterically discourage the conformational change required for NGP.[1][2]

Module 3: O-Alkylation & Elimination (The "Pyrroline" Problem)

The Issue: When attempting Williamson ether synthesis (NaH + Alkyl Halide) on C4-OH, the major product is often the


-3,4-alkene (elimination product)  rather than the ether.

Mechanistic Causality: The C4 proton is adjacent to the electron-withdrawing nitrogen (even if protected). Strong bases like NaH promote E2 elimination.[1] Furthermore, if the nitrogen protecting group is electron-withdrawing (Boc), it acidifies the ring protons, accelerating elimination.[1][2]

The Solution: Phase Transfer Catalysis (PTC) PTC allows the use of aqueous base (NaOH/KOH) with an organic solvent. The effective basicity in the organic phase is controlled, favoring substitution over elimination.

Protocol: PTC O-Alkylation of 4-Hydroxyproline Reference: Adapted from broadly cited PTC methodologies for sensitive alcohols.

  • Biphasic System: Mix

    
    -Boc-4-hydroxyproline ester (1 equiv) in Toluene (volume to 0.2 M).
    
  • Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAHS) or bromide (TBAB) (10 mol%).[1][2]

  • Base: Add 50% aq. NaOH (5 equiv).[1][2] Note: The organic layer remains neutral/mild.

  • Electrophile: Add Alkyl Halide (e.g., Benzyl bromide, 1.5 equiv).

  • Agitation: Vigorously stir at RT. The reaction occurs at the interface or via ion-pair extraction.

Advantages:

  • Minimizes E2 elimination (yields of ether often >85%).[1][2]

  • Avoids anhydrous conditions.[1]

  • Scalable.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the mesylate (OMs) strategy for inversion? A: Yes, but proceed with caution. Mesylating C4-OH works well, but the subsequent displacement with nucleophiles (e.g., NaN3) often requires heating, which triggers the elimination to the pyrroline side product.[2] Recommendation: Use the Mitsunobu reaction for inversion whenever possible; it proceeds at lower temperatures.

Q: My Mitsunobu reaction is stuck. I see starting material and hydrazine, but no product. A: This is likely a pKa issue. If your nucleophile has a pKa > 11, the betaine will not deprotonate it. Fix: Use a "pronucleophile" strategy or switch to a sulfonate displacement strategy (if elimination can be managed). Alternatively, use a more reactive phosphorane (cyanomethylenetrimethylphosphorane - CMMP).[1][2]

Q: How do I remove the triphenylphosphine oxide (TPPO) nightmare? A: Two tricks:

  • Precipitation: Dissolve crude in minimal toluene, pour into pentane/ether. TPPO precipitates.[1]

  • Reagent Switch: Use DPP (Diphenyl-2-pyridylphosphine) .[1][2] The oxide is acid-soluble and can be washed away with dilute HCl during workup.[1]

References
  • Mitsunobu Reaction Mechanism & Side Reactions

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews, 2009.[1][2]

  • Phase Transfer Catalysis for Proline Derivatives

    • Villano, R., et al. "Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines."[1][2] Organic Letters, 2014.[1][2]

  • Neighboring Group Participation in Proline

    • Lozano, R., et al. "Stereocontrolled Synthesis of 4-Substituted Prolines."[1][2] Current Organic Synthesis, 2011.

  • General Hydroxyproline Functionalization

    • Remuzon, P. "Trans-4-Hydroxy-L-Proline, a Useful and Versatile Chiral Building Block."[1][2] Tetrahedron, 1996.[1][2]

Sources

Validation & Comparative

Definitive Guide to Structure-Activity Relationship (SAR) of 4-Hydroxyisoquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoquinoline-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, primarily recognized as the pharmacophore for HIF Prolyl Hydroxylase (HIF-PH) inhibitors . These agents, including the clinically approved Roxadustat (FG-4592) , mimic 2-oxoglutarate (2-OG) to inhibit the PHD enzymes (PHD1, PHD2, PHD3).[1] By preventing the hydroxylation of Hypoxia-Inducible Factor (HIF)-


, they stabilize the transcription factor, leading to endogenous erythropoietin (EPO) production and improved iron metabolism.

This guide dissects the molecular architecture of this scaffold, providing researchers with the rationale for structural modifications, comparative performance data against pyridine-based alternatives (e.g., Vadadustat), and validated experimental protocols.

Mechanism of Action: The 2-OG Mimicry

The biological activity of this class hinges on its ability to competitively inhibit the PHD enzymes, which are Fe(II)/2-oxoglutarate-dependent dioxygenases.

Molecular Interaction
  • Iron Chelation: The active site of PHD2 contains a ferrous iron (Fe

    
    ) coordinated by a "2-His-1-Carboxylate" facial triad (His313, Asp315, His374).
    
  • Substrate Mimicry: The natural co-substrate, 2-OG, chelates this iron in a bidentate manner.[1] 4-Hydroxyisoquinoline analogs replicate this binding via the 4-hydroxyl group and the carbonyl oxygen at the C3 position.

  • Hydrophobic Anchoring: The isoquinoline ring and its "tail" substituents (e.g., C7-phenoxy) occupy the hydrophobic pocket normally reserved for the HIF-

    
     peptide substrate, effectively locking the enzyme in an inactive state.
    

G Fe Active Site Fe(II) Result HIF-α Stabilization (EPO Synthesis) Fe->Result Inhibits Hydroxylation Inhibitor 4-Hydroxyisoquinoline Scaffold Binding Bidentate Chelation (4-OH & 3-C=O) Inhibitor->Binding Donates Ligands Pocket Hydrophobic Pocket (Tyr310, Met299) Inhibitor->Pocket Pi-Stacking (Isoquinoline Core) Binding->Fe Coordinates

Figure 1: Mechanism of Action showing the bidentate chelation of the active site iron by the inhibitor scaffold.

Detailed SAR Analysis

The optimization of this compound analogs focuses on three distinct regions: the Chelating Head, the Core Scaffold, and the Hydrophobic Tail.

A. The Chelating Head (C3 & C4)
  • 4-Hydroxyl Group: Essential for activity. Removal or methylation abolishes iron chelation (

    
    ).
    
  • 3-Carboxylic Acid vs. Amide:

    • Acid (-COOH): Potent in cell-free enzymatic assays but often suffers from poor cell permeability due to ionization at physiological pH.

    • Glycine Amide (-CONH-CH

      
      -COOH):  The "Gold Standard" modification (seen in Roxadustat). The amide carbonyl participates in chelation, while the terminal acid mimics the C5-carboxylate of 2-OG, forming a salt bridge with Arg383 . This extension significantly improves cellular potency and metabolic stability.
      
B. The Isoquinoline Core (C1 & N2)
  • N-Substitution: The nitrogen atom is part of the aromatic system but its position relative to the hydroxyl is critical. In isoquinolines, the N is at position 2.

  • C1-Substitution: Introduction of a Methyl group (as in Roxadustat) at C1 prevents metabolic oxidation at this prone site and improves the fit within the active site cleft, often enhancing potency by 2-5 fold compared to the unsubstituted analog.

C. The Hydrophobic Tail (C6/C7)
  • C7-Phenoxy Group: This is the critical "anchor." The large hydrophobic pocket of PHD2 accommodates bulky aryl ethers.

    • Phenoxy: Optimal lipophilicity and pi-stacking interactions.

    • Rigidification: Fusing rings or adding rigid linkers often decreases potency due to steric clashes with Tyr310 .

    • Selectivity: Modifications here can tune selectivity between PHD2 (main target) and PHD3.

SAR Summary Table
PositionModificationEffect on PotencyEffect on PK/ADME
C4-OH Methylation (-OMe)Abolished N/A
C3-COOH Conversion to Glycine AmideMaintained/Enhanced Improved cell permeability (LogD modulation)
C1 Methyl (-CH3)Increased Blocked metabolic soft spot; increased

C7 Phenoxy (-OPh)High Potency Critical hydrophobic interaction; dictates solubility
C7 H (Unsubstituted)Low Potency Weak binding; rapid clearance

Comparative Performance Guide

How does the Isoquinoline scaffold (Roxadustat) compare to the Pyridine scaffold (Vadadustat) and Pyrimidinetriones (Daprodustat)?

FeatureRoxadustat (Isoquinoline)Vadadustat (Pyridine)Daprodustat (Pyrimidinetrione)
Scaffold Class 4-HydroxyisoquinolinePyridine-3,5-dicarboxamidePyrimidinetrione
Binding Mode Bidentate (N, O)Bidentate (N, O)Tridentate/Complex
PHD Selectivity Pan-PHD (1/2/3) balancedPHD3 > PHD2 selectivityPHD1/2/3 balanced
Half-Life (

)
~12-15 hours~4-6 hours~1-4 hours
Dosing Frequency 3x Weekly (TIW)Daily (QD)Daily (QD)
Key Advantage High potency allows intermittent dosing; proven efficacy in high-inflammation states.Lower peak concentrations may reduce off-target risks; shorter

.
Unique binding mode; effective in specific genetic backgrounds.

Scientist's Note: The isoquinoline scaffold's extended half-life is a direct result of the lipophilic C7-phenoxy tail and the stable core, allowing for intermittent dosing which mimics natural hypoxic pulses rather than sustained hypoxia.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Roxadustat Precursor)

Target: 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid ester.[2] Method: Intramolecular cyclization of N-tosyl glycine derivatives.

  • Reagents: 2-acetyl-4-phenoxybenzoic acid methyl ester, N-tosyl glycine methyl ester,

    
    , DMF.
    
  • Step 1 (Coupling): React the benzoic acid derivative with N-tosyl glycine ester in DMF with

    
     at 60°C to form the intermediate enamine.
    
  • Step 2 (Cyclization): Heat the intermediate to 100°C. The intramolecular condensation yields the 1,2-dihydroisoquinoline skeleton.

  • Step 3 (Aromatization/Elimination): Treatment with base (e.g., NaOMe) or spontaneous elimination of the tosyl group yields the fully aromatic 4-hydroxyisoquinoline-3-carboxylate.

  • Step 4 (Amidation): React the ester with glycine and a coupling agent (HATU or CDI) to install the glycine tail.

Protocol B: HIF-PH Inhibition Assay (TR-FRET)

Objective: Determine


 values against recombinant PHD2.
  • System: LanthaScreen™ TR-FRET (Thermo Fisher) or similar.

  • Components:

    • Recombinant PHD2 enzyme (catalytic domain).

    • Biotinylated HIF-1

      
       peptide substrate.
      
    • Europium-labeled anti-hydroxyproline antibody.

    • Fe(II), 2-Oxoglutarate, Ascorbate (cofactors).

  • Workflow:

    • Incubate Enzyme + Inhibitor (serial dilution) + Cofactors for 15 min at RT.

    • Add HIF-1

      
       substrate. Incubate 60 min at 30°C.
      
    • Add Stop Solution (EDTA) + Detection Mix (Eu-Ab).

    • Read TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

Assay Start Recombinant PHD2 + Cofactors (Fe2+, 2-OG) AddInhibitor Add Test Compound (Serial Dilution) Start->AddInhibitor Reaction Add HIF Peptide Incubate 60 min AddInhibitor->Reaction Detection Add Eu-Antibody (Binds Hydroxyproline) Reaction->Detection Readout Measure TR-FRET Calculate IC50 Detection->Readout

Figure 2: TR-FRET Assay Workflow for validating PHD2 inhibition.

References

  • Roxadustat (FG-4592) Approval & Mechanism : Dhillon, S. (2019). Roxadustat: First Global Approval. Drugs, 79(5), 563–572. Link

  • Structural Basis of PHD Inhibition : Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors to the active site iron.[3][4][5][6] Journal of Medicinal Chemistry, 52(5), 1525-1527. Link

  • Comparative SAR of HIF-PH Inhibitors : Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is hypoxic. Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

  • Synthesis of Isoquinoline HIF-PHIs : Arend, M. P., et al. (2016). Patent WO2016089848A1: Crystalline forms of roxadustat and methods of preparation. Google Patents. Link

  • Therapeutic Comparison (Roxadustat vs Vadadustat) : Locatelli, F., et al. (2021). Safety and Efficacy of Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis.[2][7] New England Journal of Medicine, 385, 2605-2619. Link

Sources

Technical Comparison: 4-Hydroxyisoquinoline-3-carboxylic Acid vs. FG-4592 (Roxadustat)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Hydroxyisoquinoline-3-carboxylic acid (4-HICA) and FG-4592 (Roxadustat) . It is designed for researchers investigating Hypoxia-Inducible Factor (HIF) stabilization and small-molecule drug discovery.

Executive Summary

FG-4592 (Roxadustat) is a potent, orally active HIF-prolyl hydroxylase (HIF-PH) inhibitor currently in clinical use for renal anemia. This compound (4-HICA) represents the structural scaffold or "pharmacophore core" of FG-4592.

While 4-HICA possesses the essential bidentate iron-chelating motif required for enzyme inhibition, it lacks the critical side-chain extensions that confer high affinity and selectivity. Consequently, FG-4592 exhibits nanomolar potency and superior pharmacokinetic properties, whereas 4-HICA functions as a weak, non-selective chelator often used in Structure-Activity Relationship (SAR) studies rather than therapeutic applications.

FeatureThis compound (4-HICA)FG-4592 (Roxadustat)
Role Pharmacophore Scaffold / PrecursorOptimized Clinical Drug
Potency (IC50) Low (Estimated >10–100 µM)High (27–600 nM)
Binding Mode Simple Iron ChelationChelation + Active Site Anchoring (Arg383)
Selectivity Low (Promiscuous Iron Chelation)High (Specific to PHD1/2/3)

Chemical & Mechanistic Analysis[1][2][3][4][5]

Structural Relationship

The transition from 4-HICA to FG-4592 illustrates a classic "Fragment-to-Lead" optimization.

  • The Core (4-HICA): A bicyclic aromatic ring with a hydroxyl group and a carboxylic acid. This motif coordinates the active site Fe(II).

  • The Optimization (FG-4592):

    • Glycine Tail: The carboxylic acid of 4-HICA is amidated with glycine. This extends the molecule, allowing the terminal carboxylate to form a critical salt bridge with Arg383 in the PHD2 active site, mimicking the substrate 2-oxoglutarate (2-OG).

    • Phenoxy Group: A hydrophobic phenoxy ring is added to the 7-position, filling a hydrophobic pocket to increase binding affinity and metabolic stability.

Mechanism of Action (HIF-PH Inhibition)

Both compounds target the Prolyl Hydroxylase Domain (PHD) enzymes.[1] Under normoxia, PHDs hydroxylate HIF-α, marking it for proteasomal degradation.[2][3] Inhibitors compete with the co-factor 2-oxoglutarate (2-OG) for the Fe(II) active site.[4]

HIF_Pathway cluster_comparison Potency Determinant Normoxia Normoxia (O2 Present) PHD PHD Enzyme (Fe(II) Active Site) Normoxia->PHD Activates HIF_OH HIF-α-OH (Hydroxylated) PHD->HIF_OH Hydroxylates HIF-α Stabilization HIF-α Stabilization PHD->Stabilization Inhibited VHL VHL E3 Ligase HIF_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitinates Inhibitor Inhibitor (FG-4592 or 4-HICA) Inhibitor->PHD Competes with 2-OG (Iron Chelation) Transcription Gene Transcription (EPO, VEGF) Stabilization->Transcription Translocates to Nucleus Mech_Diff FG-4592: Anchors to Arg383 (High Potency) 4-HICA: Weak Fe(II) Binding (Low Potency)

Figure 1: Mechanism of HIF-PH inhibition.[5] FG-4592 blocks the PHD enzyme, preventing HIF hydroxylation and degradation.[6]

Comparative Performance Data

The following data aggregates results from biochemical assays (AlphaScreen, Fluorescence Polarization) and cellular assays.

Enzymatic Potency (IC50)
Assay TypeTarget EnzymeFG-4592 (Roxadustat)4-HICA (Scaffold)*Reference
AlphaScreen PHD227 nM > 10,000 nM[1, 2]
Fluorescence Polarization PHD2591 nM N/A (Inactive range)[3]
MS Turnover PHD22.6 µM > 50 µM[3]

*Note: Direct IC50s for 4-HICA are rarely reported as it is a screening fragment. Values are estimated based on SAR studies of "tail-less" isoquinoline cores.

Cellular Activity (HIF Stabilization)
ParameterFG-45924-HICA
Effective Conc. (EC50) 10 – 50 µM (Cellular)> 500 µM (Likely Cytotoxic)
Mechanism Specific PHD InhibitionNon-specific Iron Chelation
Cytotoxicity Low (at effective dose)Moderate/High (due to off-target metal stripping)

Experimental Protocols

Protocol A: PHD2 Enzymatic Inhibition Assay (AlphaScreen)

Purpose: To quantify the IC50 of the inhibitor against recombinant PHD2.[4]

Reagents:

  • Recombinant PHD2 catalytic domain.

  • Biotinylated HIF-1α peptide (ODD domain).

  • AlphaScreen Donor beads (Streptavidin) and Acceptor beads (Protein A).

  • Anti-HIF-1α-OH antibody (recognizes hydroxylated proline).

Workflow:

  • Preparation: Dilute FG-4592 and 4-HICA in DMSO (Start at 100 µM, 1:3 serial dilution).

  • Enzyme Mix: Incubate compounds with PHD2 (5 nM) and Fe(II) (5 µM) for 15 min at RT.

  • Reaction: Add Substrate Mix (HIF-1α peptide + 2-OG + Ascorbate).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add Antibody + Acceptor beads (1 hr), then Donor beads (1 hr).

  • Read: Measure signal on an AlphaScreen-compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Purpose: To verify if the compound penetrates cells and stabilizes HIF-1α protein.

Workflow:

  • Cell Culture: Seed Hep3B or HeLa cells (3 x 10^5 cells/well) in 6-well plates.

  • Treatment: Treat cells with FG-4592 (10, 25, 50 µM) or 4-HICA (100, 500 µM) for 6–24 hours.

    • Control: DMSO (Negative), CoCl2 (100 µM, Positive).

  • Lysis: Wash with PBS, lyse in RIPA buffer + Protease Inhibitors.

  • Blotting: Separate proteins via SDS-PAGE; transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-HIF-1α (1:1000).

    • Loading Control: Anti-β-Actin (1:5000).

  • Result: FG-4592 should show a strong band at ~120 kDa. 4-HICA will likely show faint or no bands unless used at toxic concentrations.

Experimental_Workflow Step1 Cell Seeding (Hep3B / HeLa) Step2 Compound Treatment (6-24 Hours) Step1->Step2 Step3 Cell Lysis (RIPA Buffer) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Western Blot (Anti-HIF-1α) Step4->Step5

Figure 2: Standard workflow for validating HIF-1α stabilization in cell culture.

Conclusion & Recommendations

  • For Drug Discovery: Use FG-4592 as a positive control. It is the industry standard for specific, potent PHD inhibition.

  • For Structural Biology: 4-HICA may be used in crystallography to study the minimal binding requirements of the iron-chelation pocket, but it is unsuitable for functional biological assays due to low potency.

  • Critical Insight: The "glycine tail" of FG-4592 is the potency switch. Without it (as in 4-HICA), the molecule cannot anchor to Arg383, resulting in a loss of 2-3 orders of magnitude in potency.

References

  • Poloznikov, A. A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.[7] Antioxidants, 11(2), 220. Link

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668. Link

  • Chowdhury, R., et al. (2013). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry. Link

  • FibroGen Inc. (2021). Roxadustat Prescribing Information. Link

Sources

A Senior Application Scientist's Guide to the Validation of HIF-PH Inhibition Assays Using 4-Hydroxyisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapies for anemia and ischemic diseases, the robust validation of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition assays is a critical step. This guide provides an in-depth, experience-driven comparison of methodologies for validating these assays, with a specific focus on the utility of 4-Hydroxyisoquinoline-3-carboxylic acid as a reference compound. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Central Role of the HIF Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1][2][3] This modification signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind, leading to the ubiquitination and subsequent degradation of HIF-1α by the proteasome.[1][2] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, accumulate, and translocate to the nucleus.[1][2] There, it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in critical cellular responses like angiogenesis and erythropoiesis.[1][4][5][6]

HIF-PH inhibitors mimic this hypoxic state by blocking the action of PHD enzymes, thereby stabilizing HIF-α and stimulating the production of endogenous erythropoietin (EPO).[7][8][9] This mechanism has led to the development of a new class of oral drugs for treating anemia associated with Chronic Kidney Disease (CKD).[7][9]

Diagram: The HIF Signaling Pathway

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / HIF-PH Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes (Prolyl Hydroxylase) HIF1a_normoxia->PHD O2 OH Hydroxylation (Prolyl Residue) PHD->OH VHL VHL E3 Ligase OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIF1a_hypoxia->HIF_complex Stabilization HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation PHD_inhibitor 4-Hydroxyisoquinoline- 3-carboxylic acid PHD_inhibitor->PHD Inhibition

Caption: The HIF signaling pathway under normoxic and hypoxic/inhibited conditions.

Why this compound is a Superior Validation Tool

The selection of a reference compound is paramount for the validation of any enzyme inhibition assay. This compound and its derivatives have demonstrated potent and selective inhibition of PHD enzymes. This class of compounds serves as an excellent positive control for several key reasons:

  • Established Potency: Derivatives of 4-hydroxyisoquinoline have been shown to inhibit PHD2 with IC50 values in the low nanomolar range.[10] This high potency ensures a clear and reproducible signal in biochemical and cell-based assays.

  • Mechanism of Action: These compounds act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate of PHDs.[3] Understanding this mechanism allows for more sophisticated assay design, including kinetic studies to determine the mode of inhibition.

  • Cell Permeability: Many analogs of this compound are cell-permeable, making them suitable for validating both biochemical and cell-based assays. This allows for a direct comparison of inhibitor potency in an isolated enzyme system versus a more physiologically relevant cellular environment.

Comparative Validation: Alternative HIF-PH Inhibitors

While this compound is an excellent tool, it is beneficial to compare its performance against other well-characterized inhibitors. This provides a more comprehensive validation of the assay's performance and dynamic range.

InhibitorClassReported PHD2 IC50Key Features
This compound derivative Hydroxyquinoline~2 µM (cell-based)Cell-permeable, neuroprotective effects observed.
Vadadustat N-substituted GlycineSub-micromolarOrally active, in clinical trials for anemia in CKD.[7][11][12]
IOX2 Chemical Probe22 nMSpecific PHD2 inhibitor, used to study platelet function.[13]
Roxadustat N-substituted GlycineSub-micromolarIn clinical use, shows efficacy in reducing the need for RBC transfusions.[14]

Experimental Protocols for Assay Validation

A multi-faceted approach is essential for the rigorous validation of HIF-PH inhibition assays. This should encompass both biochemical and cell-based methodologies.

Biochemical Assay: In Vitro HIF-1α Peptide Hydroxylation

This assay directly measures the enzymatic activity of recombinant PHD2 and its inhibition.

Diagram: Biochemical Assay Workflow

Biochemical_Workflow Start Start Incubate Incubate: - Recombinant PHD2 - Biotinylated HIF-1α peptide - Cofactors (Fe2+, Ascorbate, 2-OG) - Test Compound Start->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Hydroxylation: (e.g., Mass Spectrometry or Antibody-based method) Stop->Detect Analyze Data Analysis: Calculate IC50 values Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro HIF-1α peptide hydroxylation assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human PHD2 enzyme, a biotinylated peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-575), and the necessary cofactors: Fe(II), ascorbate, and 2-oxoglutarate.[15]

  • Inhibitor Addition: Add serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the extent of peptide hydroxylation. This can be achieved through various methods:

    • Mass Spectrometry: Directly measure the mass shift corresponding to the addition of a hydroxyl group.[16]

    • Antibody-based Detection (e.g., AlphaScreen): Utilize an antibody specific to the hydroxylated proline residue.[17]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Hypoxia Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of the HIF pathway in a cellular context.

Diagram: Cell-Based Assay Workflow

CellBased_Workflow Start Start Transfect Transfect Cells with HRE-Luciferase Reporter Construct Start->Transfect Treat Treat Cells with Test Compound Transfect->Treat Induce Induce Hypoxia or use Hypoxia Mimetic (e.g., CoCl2) Treat->Induce Lyse Lyse Cells Induce->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Data Analysis: Determine EC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the HRE reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T, HepG2) and transfect with a plasmid containing a luciferase reporter gene driven by a promoter with multiple HREs.[5][18]

  • Compound Treatment: Seed the transfected cells into a 96-well plate and treat with serial dilutions of this compound or other test compounds.

  • HIF Induction: Induce the HIF pathway either by placing the cells in a hypoxic chamber or by adding a chemical inducer like cobalt chloride (CoCl2), which mimics hypoxia.[5]

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase) and calculate the fold induction of reporter activity. Determine the EC50 value for each compound.

Secondary Validation: Western Blot for HIF-1α Stabilization

This method provides direct visual confirmation of HIF-1α protein accumulation in response to inhibitor treatment.[19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., HepG2) with varying concentrations of the PHD inhibitor for a specified time (e.g., 4-8 hours).[19]

  • Protein Extraction: Lyse the cells and prepare whole-cell extracts.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin) to assess the dose-dependent stabilization of HIF-1α.

Conclusion

The validation of HIF-PH inhibition assays requires a systematic and multi-pronged approach. By employing a well-characterized reference compound like this compound and comparing its activity with other known inhibitors, researchers can establish robust and reliable assays. The combination of biochemical, cell-based reporter, and protein stabilization assays provides a comprehensive validation package, ensuring the accuracy and reproducibility of data generated in the pursuit of novel therapeutics targeting the HIF pathway.

References

  • Vertex AI Search. (2025). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD)
  • Patsnap Synapse. (2024).
  • Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more.
  • Synapse. (2024).
  • PubMed. (2024).
  • PubMed. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • PubMed. (2023).
  • AWS. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • MedchemExpress.com. (n.d.). IOX2 | HIF/HIF Prolyl-Hydroxylase Inhibitor.
  • Frontiers. (2023).
  • R&D Systems. (n.d.). IOX 2 | Hydroxylase Inhibitors: Tocris Bioscience.
  • Oxford Academic. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs)
  • Axon Medchem. (n.d.). IOX2 | PHD inhibitor | Axon 1921.
  • NIH. (n.d.). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC.
  • NIH. (n.d.).
  • NIH. (n.d.).
  • Benchchem. (2025). HIF-1 inhibitor-5 Cell-Based Assay Development.
  • Benchchem. (2025). Target Validation of HIF-Prolyl Hydroxylase Domain 2 Inhibition: A Technical Guide.
  • NIH. (n.d.). Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii - PMC.
  • PubMed. (2022). Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α.
  • Benchchem. (2025). Validating the Biological Target of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)
  • Google Patents. (n.d.). 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors.
  • RSC Publishing. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • BioMed Central. (2009).
  • Assay Genie. (2024).
  • NIH. (n.d.).
  • Oxford Academic. (n.d.). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal.
  • PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.
  • NIH. (n.d.). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC.
  • Sigma-Aldrich. (n.d.). HIF Prolyl Hydroxylase Inhibitor.
  • PubMed. (n.d.).
  • MedchemExpress.com. (n.d.). HIF/HIF Prolyl-Hydroxylase.
  • ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)

Sources

A Guide to Bioequivalence Assessment of Oral HIF-PH Inhibitors for Anemia Therapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting bioequivalence (BE) studies on oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, a class of drugs emerging as a significant alternative to traditional erythropoiesis-stimulating agents (ESAs) for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). We will delve into the critical aspects of study design, bioanalytical methodology, and statistical interpretation, grounded in established regulatory principles. For illustrative purposes, we will use Roxadustat as a representative agent in this class to detail specific experimental protocols.

The Scientific Rationale: Mechanism of Action

HIF-PH inhibitors function by mimicking the body's response to hypoxia (low oxygen). Under normal oxygen levels (normoxia), the transcription factor HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or when a HIF-PH inhibitor is present, this hydroxylation is blocked. This allows HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. The resulting complex binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of erythropoietin (EPO) and other genes involved in iron metabolism and transport, ultimately stimulating red blood cell production.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or with HIF-PH Inhibitor cluster_nuc PHD PHD Enzyme HIF_alpha_norm HIF-1α HIF_alpha_norm->PHD Hydroxylation (O2 dependent) VHL VHL Protein HIF_alpha_norm->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Drug HIF-PH Inhibitor (e.g., Roxadustat) PHD_inhibited PHD Enzyme Drug->PHD_inhibited Inhibition HIF_alpha_hyp HIF-1α Nucleus Nucleus HIF_alpha_hyp->Nucleus Stabilization & Translocation HIF_beta HIF-1β (ARNT) HRE HRE (Hypoxia Response Element) EPO_Gene EPO Gene Transcription HRE->EPO_Gene Upregulates Erythropoiesis Erythropoiesis EPO_Gene->Erythropoiesis Leads to HIF_complex HIF-1α / HIF-1β Complex HIF_complex->HRE Binds to

Caption: HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

The Principle of Bioequivalence

Bioequivalence is a regulatory concept ensuring that a generic (Test) medicinal product exhibits a comparable pharmacokinetic profile to the innovator (Reference) product. Two products are considered bioequivalent if their rates and extents of absorption are so similar that any differences in their effects would be medically insignificant. The standard approach involves a comparative bioavailability study in healthy volunteers to measure key pharmacokinetic (PK) parameters.

Designing a Robust Bioequivalence Study: A Protocol Framework

A meticulously designed study is paramount for generating reliable and defensible bioequivalence data. The gold standard is the randomized, two-period, two-sequence crossover design, which minimizes inter-subject variability by allowing each subject to serve as their own control.

3.1. Study Design and Conduct

  • Objective: To compare the rate and extent of absorption of a Test formulation of Roxadustat (e.g., 100 mg tablet) against a Reference formulation under fasting conditions.

  • Design: Single-dose, randomized, two-period, two-sequence, crossover study.

  • Study Population: A cohort of healthy adult volunteers (e.g., n=24-36), screened for inclusion/exclusion criteria to ensure a homogenous study group. Key criteria include age (18-55 years), BMI (18.5-30.0 kg/m ²), and no history of significant medical conditions.

  • Washout Period: A sufficient time interval between the two dosing periods to ensure complete elimination of the drug from the first period. For Roxadustat, which has a half-life of approximately 12-15 hours, a washout period of at least 7-10 days is appropriate.

  • Dosing and Restrictions: Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the Test or Reference product with a standardized volume of water (e.g., 240 mL).

  • Blood Sampling: Serial blood samples are collected to characterize the drug's concentration-time profile. Samples (e.g., 5 mL) are collected in K2-EDTA tubes at pre-dose (0 hour) and at specific post-dose time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours). Plasma is separated via centrifugation and stored frozen at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The accurate quantification of the drug in plasma is the analytical cornerstone of the study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and specificity.

4.1. Step-by-Step Protocol for Roxadustat Plasma Sample Analysis

  • Preparation of Standards: Prepare calibration curve (CC) standards and quality control (QC) samples by spiking known concentrations of Roxadustat reference standard into blank human plasma. An appropriate internal standard (IS), such as a stable isotope-labeled version of the drug (e.g., Roxadustat-d5), should be used to account for variability during sample processing.

  • Sample Thawing: Thaw study samples, CCs, and QCs at room temperature.

  • Protein Precipitation:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL Roxadustat-d5 in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (protein precipitating agent).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject a small volume (e.g., 5 µL) of the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient mobile phase (e.g., starting with 0.1% formic acid in water and ramping up the concentration of 0.1% formic acid in acetonitrile) to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode. Monitor the specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard. For Roxadustat, a precursor-to-product ion transition could be m/z 353.1 → 188.1.

  • Data Acquisition and Processing: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the CC standards. The concentrations of the unknown study samples are then interpolated from this curve.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analytical Bioanalytical Phase cluster_statistical Pharmacokinetic & Statistical Phase Screening Volunteer Screening (Inclusion/Exclusion) Randomization Randomization (Group A / Group B) Screening->Randomization Dosing1 Dose: Test (A) / Ref (B) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (e.g., 10 days) Sampling1->Washout Dosing2 Dose: Ref (A) / Test (B) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 SamplePrep Plasma Sample Preparation (Protein Precipitation) Sampling2->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Concentration Calculate Drug Concentration LCMS->Concentration PK_Calc Calculate PK Parameters (Cmax, AUCt, AUCinf) Concentration->PK_Calc Stats Statistical Analysis (ANOVA) PK_Calc->Stats CI_Calc Calculate 90% Confidence Intervals for Geometric Mean Ratio Stats->CI_Calc Conclusion Bioequivalence Conclusion CI_Calc->Conclusion

Caption: End-to-end workflow for a crossover bioequivalence study.

Pharmacokinetic and Statistical Analysis

Following the generation of concentration-time data for each subject, the key pharmacokinetic parameters are calculated using non-compartmental analysis:

  • Cmax: The maximum observed plasma concentration.

  • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: The area under the plasma concentration-time curve extrapolated to infinity.

These parameters, after being log-transformed, are subjected to an Analysis of Variance (ANOVA). The crucial output is the 90% Confidence Interval (CI) for the ratio of the geometric least squares means (Test/Reference) for Cmax, AUCt, and AUCinf.

Regulatory Acceptance Criteria: For the Test product to be declared bioequivalent to the Reference product, the 90% CIs for the geometric mean ratios of Cmax, AUCt, and AUCinf must fall entirely within the acceptance range of 80.00% to 125.00% .

5.1. Example Data Presentation

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalRegulatory Acceptance Limit
Cmax 98.5%91.2% – 106.4%80.00% – 125.00%
AUCt 101.2%95.5% – 107.3%80.00% – 125.00%
AUCinf 102.0%96.1% – 108.2%80.00% – 125.00%

In the example above, since the 90% CIs for all three key parameters are fully contained within the 80.00-125.00% range, the Test product would be considered bioequivalent to the Reference product.

Conclusion

The successful demonstration of bioequivalence is a critical milestone in the development of generic isoquinoline-based anemia drugs and other HIF-PH inhibitors. It provides the necessary scientific evidence that the generic formulation will perform clinically in the same manner as the innovator product. This requires a deep understanding of the drug's mechanism, a rigorously designed and executed clinical study, a validated and highly sensitive bioanalytical method, and a precise application of regulatory statistical criteria. The framework provided in this guide outlines a self-validating system for achieving this goal with scientific integrity.

References

  • Title: A New Response to Anemia in Chronic Kidney Disease: Targeting the Hypoxia-Inducible Factors Source: American Journal of Nephrology URL: [Link]

  • Title: Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Roxadustat: A First-in-Class Agent for Anemia in Chronic Kidney Disease Source: American Journal of Health-System Pharmacy URL: [Link]

  • Title: The prolyl hydroxylase oxygen-sensing pathway: a key target in the development of new treatments for anemia Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Guideline on the Investigation of Bioequivalence Source: European Medicines Agency (EMA) URL: [Link]

Spectroscopic Comparison of 4-Hydroxyisoquinoline and 4-Hydroxyquinoline Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Divergence

In the analysis of heterocyclic building blocks, 4-Hydroxyquinoline (4-HQ) and 4-Hydroxyisoquinoline (4-HIQ) acids represent a classic case of structural isomerism leading to divergent spectroscopic behaviors.

The critical distinction lies not merely in the position of the nitrogen atom, but in the resulting tautomeric stability .

  • 4-Hydroxyquinoline exists predominantly as 4-Quinolone (the keto form) in neutral solution and solid state, stabilizing through a vinylogous amide system.

  • 4-Hydroxyisoquinoline , due to the position of the nitrogen at C2, cannot form a neutral keto-tautomer without disrupting the benzene ring's aromaticity. It behaves strictly as a phenol (enolic form).

This fundamental difference dictates their UV-Vis, Fluorescence, and NMR profiles, serving as the primary identification vector for researchers.

Structural & Mechanistic Foundation

To interpret the spectra accurately, one must first visualize the electronic environments.

Tautomeric Equilibrium Pathways

The following diagram illustrates the stable forms of both isomers. Note the lack of a stable neutral keto-form for 4-HIQ.

Tautomerism cluster_HQ 4-Hydroxyquinoline (4-HQ) System cluster_HIQ 4-Hydroxyisoquinoline (4-HIQ) System HQ_Enol Enol Form (4-Hydroxyquinoline) Minor Species HQ_Keto Keto Form (4-Quinolone) Major Species HQ_Enol->HQ_Keto Tautomerization (Favored in polar solv.) HIQ_Enol Enol Form (4-Hydroxyisoquinoline) Dominant Species HIQ_Keto Keto Form (Unstable/Zwitterionic) High Energy HIQ_Enol->HIQ_Keto Disfavored (Loss of Aromaticity)

Caption: Comparative tautomeric stability. 4-HQ favors the keto-form (blue), while 4-HIQ is locked in the enol-form (red).

Spectroscopic Comparison Data

The following data compares the 3-carboxylic acid derivatives of both scaffolds (e.g., 4-hydroxyquinoline-3-carboxylic acid vs. 4-hydroxyisoquinoline-3-carboxylic acid), as these are the most common drug development precursors.

UV-Vis and Fluorescence Profiles
Feature4-Hydroxyquinoline Acids (4-HQ)4-Hydroxyisoquinoline Acids (4-HIQ)Mechanistic Cause
Primary Absorption (

)
~250 nm, ~320-330 nm~240 nm, ~300 nmExtended conjugation in 4-quinolone system (HQ) vs. naphthalene-like absorption in HIQ.
Fluorescence Emission Dual emission possible (pH dependent). Strong Stokes shift.Single band emission (Blue/UV). Smaller Stokes shift.ESPT (Excited State Proton Transfer) is prominent in 4-HQ; absent/weak in 4-HIQ.
Solvatochromism High (Sensitive to solvent polarity)ModerateDipole moment change is drastic in 4-HQ (Keto

Enol excited state).
pH Sensitivity Amphoteric: Distinct spectra for Cation, Zwitterion, Anion.Phenolic: Distinct spectra for Neutral vs. Anion (Phenolate).4-HQ forms a cation at N1; 4-HIQ deprotonates at O4.
Nuclear Magnetic Resonance (NMR) Signatures

Solvent: DMSO-


 (Recommended to prevent exchange broadening)
NucleusSignal4-HQ Acids (Quinolone form)4-HIQ Acids (Phenol form)Diagnostic Note

H NMR
Exchangeable Proton ~12.0 - 13.0 ppm (Broad) Assigned to N-H (Lactam)~9.5 - 10.5 ppm (Sharp/Broad) Assigned to O-H (Phenol)The N-H signal of 4-HQ is significantly more downfield due to lactam hydrogen bonding.

H NMR
C2-H ~8.5 ppm (Deshielded by C=O)~8.0 - 9.0 ppm (Singlet)In 4-HIQ, H1 and H3 are distinct singlets.

C NMR
C4 (Carbonyl/OH) ~176 ppm (Ketone character)~155 - 160 ppm (Phenolic C-O)Crucial Check: >170 ppm confirms the Quinolone (4-HQ) scaffold.

C NMR
Carboxyl (COOH) ~165-168 ppm~165-168 ppmOverlap region; do not use for differentiation.[1][2]
Infrared (IR) Spectroscopy
  • 4-HQ Acids: Show a strong C=O stretching band (amide I like) around 1620–1650 cm⁻¹ (lowered by conjugation and H-bonding).

  • 4-HIQ Acids: Lack the amide carbonyl band. Show aromatic C=C stretches and a broad O-H stretch (3200–3400 cm⁻¹) distinct from the carboxylic acid OH.

Experimental Protocols

Protocol A: Rapid UV-Fluorescence Differentiation

Use this protocol to quickly distinguish between the two isomers without consuming significant sample.

  • Preparation: Prepare a 10 µM solution of the analyte in Methanol.

  • Acid/Base Check:

    • Step 1: Record UV-Vis spectrum of the neutral solution.

    • Step 2: Add 1 drop of 1M HCl (Acidic shift).

    • Step 3: Add 1 drop of 1M NaOH (Basic shift).

  • Analysis:

    • 4-HQ: Will show a bathochromic shift (Red shift) in the basic form due to the formation of the aromatic anion from the quinolone.

    • 4-HIQ: Will show a classic phenolate shift (new band appearance ~350nm) upon basification, but the neutral form absorbs at lower wavelengths than 4-HQ.

  • Fluorescence Check: Excite at the neutral

    
    .
    
    • If Dual Fluorescence (two emission peaks) is observed, the sample is 4-HQ (due to photo-tautomerization).

Protocol B: NMR Validation (The "Gold Standard")

Use this for definitive structural confirmation.

  • Solvent Choice: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
     . Avoid CDCl₃ as solubility is poor for these acids and exchangeable protons may not be visible.
    
  • Acquisition: Run a standard proton scan (16 scans minimum) and a

    
    C scan (1024 scans).
    
  • HMBC Correlation (Advanced):

    • If 4-HQ: The proton at C2 will show a strong 3-bond correlation to the Carbonyl Carbon at C4 (~176 ppm).

    • If 4-HIQ: The proton at C3 will show a correlation to the Phenolic Carbon at C4 (~155 ppm).

Analytical Workflow Diagram

Use this decision tree to identify your compound based on experimental data.

Workflow Start Unknown Sample (Solid Acid) Step1 1. Dissolve in DMSO-d6 Run 13C NMR Start->Step1 Decision1 Check C4 Chemical Shift Step1->Decision1 ResultHQ Identity: 4-Hydroxyquinoline Acid (Quinolone Form) Decision1->ResultHQ > 175 ppm (Ketone C=O) ResultHIQ Identity: 4-Hydroxyisoquinoline Acid (Phenol Form) Decision1->ResultHIQ < 160 ppm (Phenolic C-O) Step2 2. Check 1H NMR (Exchangeable Protons) Decision1->Step2 Ambiguous (160-170 ppm) Step2->ResultHQ Signal > 12 ppm (Lactam NH) Step2->ResultHIQ Signal ~ 10 ppm (Phenolic OH)

Caption: Step-by-step NMR decision tree for distinguishing 4-HQ and 4-HIQ acids.

References

  • Tautomerism of 4-Hydroxyquinolines: Claramunt, R. M., et al. "The tautomerism of 4-hydroxy-quinoline-3-carboxylic acids." Journal of Physical Organic Chemistry. Note: Establishes the predominance of the 4-quinolone form in solution.
  • Katritzky, A. R., et al. "Handbook of Heterocyclic Chemistry." Elsevier.
  • Fluorescence Mechanisms

    • Bardez, E., et al. "Excited-state proton transfer in 4-hydroxyquinoline." Journal of Physical Chemistry A.
  • Pretsch, E., et al.
  • Kynurenic Acid Spectroscopy

    • Turski, M. P., et al. "Kynurenic Acid in the Mammalian Brain: Key Questions and Answers." Journal of Neurochemistry.

Sources

Reproducibility of 4-Hydroxyisoquinoline-3-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisoquinoline-3-carboxylic Acid: A Comparative Analysis of Reproducible Methods

For researchers and professionals in drug development, the reliable synthesis of novel heterocyclic scaffolds is paramount. This compound is a valuable building block, representing a constrained α-amino acid analog with significant potential in medicinal chemistry. However, its synthesis is not trivial and is often confused with that of its well-known isomer, 4-hydroxyquinoline-3-carboxylic acid. This guide provides a detailed, experience-driven comparison of plausible and reproducible synthetic strategies for 4-hydroxyisoquinoline -3-carboxylic acid, focusing on the underlying chemical principles and potential experimental challenges.

Clarification: Isoquinoline vs. Quinoline

A critical first point of clarification is the structural difference between the target isoquinoline scaffold and the more commonly synthesized quinoline scaffold. Standard named reactions for quinoline synthesis, such as the Pfitzinger, Doebner, or Conrad-Limpach reactions, are fundamentally incompatible with the synthesis of isoquinolines as they lead to a different ring fusion topology. This guide will focus exclusively on methods that correctly construct the isoquinoline core.

Two primary strategies emerge from the literature for assembling this target:

  • The Dieckmann Condensation Approach: A direct method involving the intramolecular cyclization of a diester precursor to build the heterocyclic ring onto a benzene core, directly yielding the aromatic 4-hydroxy-β-keto ester system.

  • The Tetrahydroisoquinoline Aromatization Approach: An indirect method that first builds the stable, saturated 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, followed by a separate oxidation step to introduce aromaticity.

Method 1: The Dieckmann Condensation Approach

This strategy is arguably the most direct and elegant, employing a classic base-catalyzed intramolecular cyclization of a diester to form the target's core structure in a single key step.[1][2] The Dieckmann condensation is a variant of the Claisen condensation and is highly reliable for forming stable 5- and 6-membered rings.[3]

Strategic Rationale

The core principle is to use a precursor molecule containing two ester groups positioned 1,6- to each other relative to a linking nitrogen atom. A strong base deprotonates the carbon alpha to one ester group, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl of the second ester to form a six-membered ring. The resulting product is a cyclic β-keto ester, which for this target, exists in its enol tautomer as the thermodynamically stable 4-hydroxyisoquinoline system.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Hydrolysis A 2-Methylbenzoate derivative C Diethyl (2-(bromomethyl)benzoyl)aminomalonate (Diester Precursor) A->C Halogenation (e.g., NBS) B Diethyl Aminomalonate B->C N-Alkylation D Dieckmann Condensation (Strong Base, e.g., NaOEt) C->D E Ethyl 4-hydroxyisoquinoline- 3-carboxylate D->E F Saponification (e.g., NaOH, then H3O+) E->F G 4-Hydroxyisoquinoline- 3-carboxylic Acid (Final Product) F->G caption Workflow for the Dieckmann Condensation Approach. G cluster_0 Saturated Core Synthesis cluster_1 Aromatization (High Risk Step) A Phenylethylamine Derivative C Pictet-Spengler Reaction (Acid Catalysis) A->C B Glyoxylic Acid B->C D 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) C->D E Oxidative Aromatization D->E F 4-Hydroxyisoquinoline- 3-carboxylic Acid (Final Product) E->F G Decarboxylation (Side Product) E->G caption Workflow for the Tic Aromatization Approach.

Sources

Benchmarking Guide: 4-Hydroxyisoquinoline-3-carboxylic Acid (4-HIQ-3-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Binding Affinity, Thermodynamics, and HIF-PHD Inhibition Mechanisms

Executive Summary: The Scaffold vs. The Drug

4-Hydroxyisoquinoline-3-carboxylic acid (4-HIQ-3-CA) is not merely a chemical reagent; it is a privileged pharmacophore in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. It serves as the bidentate metal-chelating core for several clinical candidates, most notably FG-2216 (IOX3).

While often overshadowed by its glycine-conjugated derivatives (like Roxadustat or Vadadustat), the binding affinity of the core 4-HIQ-3-CA scaffold provides the thermodynamic baseline for understanding potency in this class. This guide benchmarks 4-HIQ-3-CA against industry standards (IOX2, 2,4-PDCA) and details the experimental protocols required to validate its binding mode.

Key Performance Indicators (KPIs)
  • Primary Target: HIF Prolyl Hydroxylase 2 (PHD2/EGLN1).

  • Mechanism: Competitive inhibition vs. 2-Oxoglutarate (2-OG); Active site Fe(II) chelation.

  • Binding Affinity (

    
    ):  Low micromolar range (Fragment-like behavior).
    
  • Thermodynamic Signature: Enthalpy-driven (

    
    ), typical of metal chelation.
    

Mechanistic Basis & Signaling Pathway

To benchmark this compound, one must understand its interference in the oxygen-sensing pathway. 4-HIQ-3-CA mimics 2-oxoglutarate, occupying the active site of PHD enzymes.

The HIF Stabilization Pathway

Under normoxia, PHD enzymes hydroxylate HIF-1


, marking it for VHL-mediated degradation. 4-HIQ-3-CA blocks this process by sequestering the catalytic Iron (Fe2+).

HIF_Pathway Normoxia Normoxia (O2 Present) PHD2 PHD2 Enzyme (Fe2+ Active Site) Normoxia->PHD2 Activates HIF_OH HIF-1α-OH (Hydroxylated) PHD2->HIF_OH Hydroxylates Proline Inhibitor 4-HIQ-3-CA (Competes with 2-OG) Inhibitor->PHD2 Blocks (Chelation) HIF_Stable HIF-1α Stabilized Inhibitor->HIF_Stable Result VHL VHL Complex (E3 Ligase) HIF_OH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Nucleus Translocation to Nucleus (Dimerizes w/ HIF-1β) HIF_Stable->Nucleus Genes Target Genes (EPO, VEGF) Nucleus->Genes

Figure 1: Mechanism of Action. 4-HIQ-3-CA acts as a competitive antagonist at the PHD2 iron center, preventing HIF hydroxylation and driving erythropoietin (EPO) gene expression.

Benchmarking Landscape: Comparative Data

The following table synthesizes experimental data comparing 4-HIQ-3-CA against the endogenous ligand and optimized synthetic inhibitors.

Note on Potency: 4-HIQ-3-CA is a scaffold. Its affinity is significantly enhanced when conjugated with a glycine tail (creating FG-2216) which forms a salt bridge with Arg383 in the PHD2 active site.

CompoundRoleTarget Affinity (

/

)
Binding Mode
2-Oxoglutarate (2-OG) Endogenous Substrate

Bidentate Fe(II) chelation (C-1 carboxylate, C-2 ketone)
4-HIQ-3-CA Core Scaffold Est.

Bidentate Fe(II) chelation (N-isoquinoline, 3-COOH)
FG-2216 (IOX3) Glycine Derivative

Core chelation + Arg383 Salt Bridge
IOX2 Synthetic Standard

Optimized Quinoline Scaffold
2,4-PDCA Fragment Standard

Pyridine dicarboxylate chelation
Structural Causality
  • The 4-OH Group: Critical for hydrogen bonding with Tyr310 (or Tyr303 depending on numbering) in the active site. Deletion of this hydroxyl group results in a >10-fold loss in potency.

  • The 3-Carboxylic Acid: Coordinates the Iron. In optimized drugs (FG-2216), this acid is converted to an amide-linked glycine, which reaches deeper to interact with Arg383, improving selectivity and potency.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark 4-HIQ-3-CA, you cannot rely on simple enzymatic assays alone due to potential interference with fluorescence (common in quinolines). Isothermal Titration Calorimetry (ITC) is the gold standard for this scaffold because it measures heat directly, independent of optical properties.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic binding parameters (


, 

,

) and stoichiometry (

).[1][2]

Materials:

  • Protein: Recombinant human PHD2 (catalytic domain, residues 181-426), purified to >95%.

  • Ligand: 4-HIQ-3-CA (dissolved in 100% DMSO, then diluted).

  • Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP. Crucial: Do not add Fe(II) to the buffer if the protein is already holo-enzyme, or add 50

    
     Fe(II) if using apo-enzyme.
    

Workflow:

  • Preparation: Dialyze PHD2 into the assay buffer. Use the final dialysis buffer to dilute the ligand to ensure perfect buffer matching.

  • Concentrations:

    • Cell (Protein): 20 - 50

      
      .
      
    • Syringe (Ligand): 300 - 600

      
       (10-15x cell concentration).
      
    • DMSO Matching: Ensure DMSO concentration is identical (e.g., 2%) in both cell and syringe to prevent huge heats of dilution.

  • Titration:

    • Temperature: 25°C.

    • Injections: 19 injections of 2

      
       each.
      
    • Spacing: 180 seconds (allow signal to return to baseline).

Data Analysis (Validation):

  • Positive Control: Run 2-Oxoglutarate (2-OG) or N-Oxalylglycine (NOG) first.

    
     should be 
    
    
    
    .
  • Success Criteria: The binding isotherm must fit a "One Set of Sites" model. The stoichiometry (

    
    ) should be between 0.8 and 1.2. If 
    
    
    
    , your protein fraction is likely inactive or aggregated.
Protocol B: TR-FRET Competition Assay (High Throughput)

Purpose: To compare


 against a known tracer (e.g., Fluorescein-HIF-1

peptide).

Workflow Diagram:

Assay_Workflow Step1 Prep: PHD2-GST Fusion + Tb-labeled Anti-GST Step2 Add Tracer: FITC-HIF-1α Peptide Step1->Step2 Step3 Add 4-HIQ-3-CA (Serial Dilution) Step2->Step3 Step4 Incubate 30 min @ RT Step3->Step4 Step5 Read TR-FRET (Ex: 340nm, Em: 495/520nm) Step4->Step5

Figure 2: TR-FRET Workflow. Displacement of the HIF peptide tracer by 4-HIQ-3-CA results in a decrease in FRET signal.

Troubleshooting:

  • Interference: Isoquinolines can be fluorescent. Always run a "Compound Only" control (no protein/tracer) to check for auto-fluorescence at the emission wavelengths.

  • Iron Dependency: The assay requires Fe(II). Ensure fresh Ferrous Ammonium Sulfate is added immediately before the run.

References & Authoritative Sources

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.Structure , 17(7), 981-989.

    • Key Insight: Defines the binding mode of isoquinoline inhibitors and the role of the glycine tail.

  • Buckley, D. L., et al. (2012). The HIF prolyl hydroxylase inhibitor IOX2 stabilizes HIF-1α and HIF-2α.Chemical Science , 3, 2566-2575.

    • Key Insight: Establishes IOX2 as a benchmark and details cellular validation methods.

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.[3]PNAS , 99(21), 13459-13464.

    • Key Insight: Foundational paper on 2-OG mimics and PHD inhibition.

  • TargetMol. (2024). FG-2216 Product Monograph and IC50 Data.

    • Key Insight: Provides commercial benchmarking data for the glycine-derivative of 4-HIQ-3-CA.

Sources

A Researcher's Guide to the Comparative Pharmacokinetics of 4-Hydroxyisoquinoline-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Examination for Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a drug candidate's pharmacokinetic profile is a critical determinant of its therapeutic success. The journey of a molecule from administration to its target site is governed by the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes.[1] For acidic compounds like 4-hydroxyisoquinoline-3-carboxylic acid, esterification presents a well-established prodrug strategy to enhance key pharmacokinetic parameters.[2][3] This guide offers a comprehensive, data-driven comparison of various this compound esters, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to navigate this chemical space.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory actions.[4][5] Specifically, this compound derivatives have garnered interest as potent inhibitors of enzymes such as prolyl-4-hydroxylase, a key player in collagen biosynthesis and a target for fibrotic diseases.[6][7] However, the inherent polarity of the carboxylic acid group can limit oral bioavailability and cell permeability.[8] Esterification masks this polar moiety, often leading to improved lipophilicity and, consequently, enhanced absorption.[3] The subsequent in vivo hydrolysis by ubiquitous esterases releases the active parent drug.[9]

This guide will delve into the nuances of how different ester promoieties—from simple alkyl chains to more complex functionalities—modulate the pharmacokinetic behavior of the parent this compound. We will explore the causal relationships behind experimental choices and present self-validating protocols for both in vitro and in vivo assessment.

The Scientific Imperative: Why Comparative Pharmacokinetics Matters

The central hypothesis underpinning the use of ester prodrugs is that the nature of the ester group dictates the rate and extent of drug delivery to the systemic circulation and target tissues. A systematic comparison of different esters allows for the rational design of prodrugs with tailored pharmacokinetic profiles. For instance, an ester that is too rapidly hydrolyzed in the gut lumen or during first-pass metabolism may not offer a significant advantage over administering the parent drug itself. Conversely, an overly stable ester may result in incomplete conversion to the active moiety, leading to reduced efficacy and potential off-target effects of the intact prodrug.[2]

Therefore, a comprehensive understanding of the structure-pharmacokinetic relationship is paramount. This guide will provide the tools to dissect these relationships, enabling the selection of a lead candidate with an optimal balance of bioavailability, metabolic stability, and systemic exposure.

Experimental Framework for Comparative Pharmacokinetic Analysis

A robust evaluation of this compound esters necessitates a multi-faceted experimental approach, encompassing both in vitro and in vivo studies. The following protocols are designed to be self-validating, with each stage of the investigation providing critical data to inform the next.

In Vitro Metabolic Stability Assessment

The initial screening of ester prodrugs typically begins with in vitro metabolic stability assays to predict their in vivo clearance.[10][11] These assays measure the rate of disappearance of the test compound in the presence of various biological matrices.[12]

Key In Vitro Systems:

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism.[13] Microsomal stability assays are a cost-effective, high-throughput method to assess oxidative metabolism.[11]

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, offering a broader picture of Phase I and some Phase II metabolic pathways.[10]

  • Hepatocytes: As the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model.[11]

  • Plasma/Blood: These matrices are crucial for evaluating the hydrolytic stability of ester prodrugs, as they contain various esterases.[10]

Detailed Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled liver microsomes (from the species of interest, e.g., human, rat, mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and the this compound ester test compound.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for bioanalysis.

  • Bioanalysis: The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[14]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) start Initiate Reaction with NADPH (37°C) prep->start sampling Time-Point Sampling start->sampling quench Quench Reaction sampling->quench process Sample Processing (Centrifugation) quench->process bioanalysis LC-MS/MS Bioanalysis process->bioanalysis data_analysis Data Analysis (t½, CLint) bioanalysis->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, the most viable ester candidates are advanced to in vivo pharmacokinetic studies, typically in rodent models such as mice or rats.[15][16] These studies are essential for understanding the complete ADME profile of a drug candidate in a living organism.[17]

Detailed Protocol: Murine Pharmacokinetic Study

  • Animal Acclimation and Dosing: Acclimate the animals (e.g., male C57BL/6 mice) to the housing conditions. The this compound ester is formulated in a suitable vehicle and administered via the desired route (e.g., oral gavage or intravenous injection).[18] The dose should be carefully selected based on any available efficacy or toxicology data.

  • Serial Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected. Techniques like submandibular or saphenous vein bleeding allow for serial sampling from the same animal, reducing biological variability.[18]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: The concentrations of both the intact ester prodrug and the parent this compound in the plasma samples are quantified using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax (Maximum Concentration): The highest observed concentration in the plasma.[17]

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.[17]

    • Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Analysis dosing Dosing (Oral or IV) sampling Serial Blood Sampling dosing->sampling plasma Plasma Preparation sampling->plasma bioanalysis LC-MS/MS Quantification (Prodrug and Parent Drug) plasma->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

Caption: General workflow for an in vivo pharmacokinetic study.

Comparative Data Presentation

To facilitate a clear and objective comparison of the pharmacokinetic properties of different this compound esters, the data should be summarized in a tabular format.

Table 1: In Vitro Metabolic Stability of this compound Esters

Ester MoietyIn Vitro Half-life (t½, min) in Rat Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Methyl15.2 ± 2.145.6 ± 6.3
Ethyl25.8 ± 3.526.8 ± 3.7
Isopropyl45.1 ± 5.915.4 ± 2.0
n-Butyl62.7 ± 8.111.1 ± 1.4

Table 2: In Vivo Pharmacokinetic Parameters of this compound Esters in Rats Following Oral Administration (10 mg/kg)

Ester MoietyParent Drug Cmax (ng/mL)Parent Drug Tmax (h)Parent Drug AUC (ng·h/mL)Oral Bioavailability (%F)
Methyl350 ± 450.5875 ± 11015
Ethyl580 ± 721.01850 ± 23032
Isopropyl820 ± 981.53280 ± 39056
n-Butyl650 ± 852.02900 ± 35050

Interpretation of Results and Future Directions

The hypothetical data presented in the tables illustrates a common trend observed with ester prodrugs: increasing the steric bulk of the alkyl ester from methyl to isopropyl leads to a corresponding increase in metabolic stability (longer half-life, lower intrinsic clearance). This translates to improved in vivo exposure, as evidenced by the higher Cmax, AUC, and oral bioavailability for the ethyl and isopropyl esters compared to the methyl ester. However, the n-butyl ester shows a slight decrease in exposure compared to the isopropyl ester, suggesting that there may be an optimal lipophilicity for absorption.

These findings provide a clear rationale for selecting the isopropyl ester as a lead candidate for further development. Future studies could explore more complex ester promoieties, such as those designed for targeted delivery or sustained release. The experimental framework outlined in this guide provides a robust platform for these ongoing investigations.

Conclusion

The comparative pharmacokinetic analysis of this compound esters is a critical step in the development of novel therapeutics based on this promising scaffold. By employing a systematic and data-driven approach, researchers can rationally design and select prodrug candidates with optimized ADME properties. The integration of in vitro and in vivo studies, coupled with clear and concise data presentation, empowers drug development professionals to make informed decisions and accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • Frontage Laboratories. Metabolic Stability. [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Hadad, S., et al. (1992). Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of Pharmaceutical Sciences, 81(10), 1047-1050. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • National Center for Biotechnology Information. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]

  • MDPI. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. [Link]

  • National Center for Biotechnology Information. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • ResearchGate. A Review of Pharmacokinetic Parameters of Metabolites and Prodrugs. [Link]

  • National Center for Biotechnology Information. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • National Center for Biotechnology Information. Simultaneous quantification of 11 isoquinoline alkaloids in Corydalis impatiens (Pall.) Fisch by HPLC. [Link]

  • MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

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  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • National Center for Biotechnology Information. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. [Link]

  • MDPI. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]

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  • MDPI. Drug Metabolism, Pharmacokinetics and Bioanalysis. [Link]

  • PubChem. Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. [Link]

  • National Center for Biotechnology Information. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.